5-Bromo-8-methoxy-2-methylquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-8-methoxy-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7-3-4-8-9(12)5-6-10(14-2)11(8)13-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBRCJBMVOOJFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405811 | |
| Record name | 5-bromo-8-methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103862-55-1 | |
| Record name | 5-bromo-8-methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline
CAS Number: 103862-55-1
This technical guide provides a comprehensive overview of 5-Bromo-8-methoxy-2-methylquinoline, a heterocyclic building block with significant potential in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, and its role as a versatile intermediate in the creation of biologically active molecules.
Core Compound Data
This compound is a substituted quinoline derivative. The strategic placement of the bromo, methoxy, and methyl groups on the quinoline scaffold makes it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of oncology and infectious diseases.[1][2]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 103862-55-1 | [3] |
| Molecular Formula | C₁₁H₁₀BrNO | [3] |
| Molecular Weight | 252.11 g/mol | [3] |
| Melting Point | 114 °C | [1] |
| Boiling Point | 341 °C | [1] |
| Purity | ≥98% (typical) | [3] |
| Appearance | Not specified (often a solid) | |
| Storage | Room temperature, dry | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through established methods for quinoline ring formation, followed by functional group manipulation. The Doebner-von Miller reaction, a classic method for quinoline synthesis, provides a viable route.[4][5] This would be followed by a bromination step.
Proposed Synthesis Workflow
A potential synthetic route to this compound is outlined below. This workflow is based on established quinoline synthesis methodologies.
Experimental Protocol: Doebner-von Miller Synthesis of 8-Methoxy-2-methylquinoline
This protocol is a general representation of the Doebner-von Miller reaction adapted for the synthesis of the quinoline core.
Materials:
-
2-Methoxyaniline
-
Crotonaldehyde
-
Hydrochloric acid (concentrated)
-
Oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)
-
Solvent (e.g., water or ethanol)
Procedure:
-
In a reaction vessel equipped with a reflux condenser and stirrer, dissolve 2-methoxyaniline in the chosen solvent.
-
Slowly add concentrated hydrochloric acid to the mixture while stirring.
-
Introduce the oxidizing agent to the reaction mixture.
-
Add crotonaldehyde dropwise to the mixture. The reaction is often exothermic and may require cooling.
-
After the addition is complete, heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium carbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 8-methoxy-2-methylquinoline.
Experimental Protocol: Bromination of 8-Methoxy-2-methylquinoline
This protocol describes the subsequent bromination to yield the final product.
Materials:
-
8-Methoxy-2-methylquinoline
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., acetonitrile or chloroform)
Procedure:
-
Dissolve 8-methoxy-2-methylquinoline in the chosen solvent in a reaction flask.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or gentle heating for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield this compound.
Applications in Drug Discovery and Development
This compound serves as a critical intermediate in the synthesis of compounds with potential therapeutic applications, particularly as anticancer and antimalarial agents.[1][2] The bromo-substituent at the 5-position is particularly useful for introducing further molecular diversity through cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The presence of the bromine atom allows for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds. This enables the attachment of various aryl and heteroaryl groups, leading to a diverse library of novel compounds for biological screening.
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate or cesium carbonate)
-
Solvent system (e.g., dioxane/water or toluene/ethanol/water)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Degas the solvent system and add it to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC).
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Role as a PI3K/Akt/mTOR Pathway Inhibitor Precursor
The quinoline scaffold is a known pharmacophore in the design of inhibitors for various protein kinases, including those in the PI3K/Akt/mTOR signaling pathway.[6][7][8][9] This pathway is frequently dysregulated in cancer, making it a key target for therapeutic intervention. Derivatives of this compound can be synthesized to explore their potential as inhibitors of this critical cancer-related pathway.
Safety and Handling
For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[10] As a laboratory chemical, standard precautions such as wearing personal protective equipment (gloves, safety glasses) and working in a well-ventilated area are required.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its utility in constructing complex molecular architectures, particularly through well-established synthetic transformations like the Suzuki-Miyaura coupling, makes it a compound of high interest for medicinal chemists and researchers in drug discovery. The potential for its derivatives to interact with key biological pathways, such as the PI3K/Akt/mTOR pathway, underscores its importance in the development of novel therapeutics. This guide provides a foundational understanding for professionals working with this promising compound.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. iipseries.org [iipseries.org]
- 6. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline
This technical guide provides a concise overview of the fundamental physicochemical properties of 5-Bromo-8-methoxy-2-methylquinoline, a compound of interest for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
The core quantitative data for this compound has been compiled and is presented for easy reference.
| Property | Value | Source |
| Molecular Weight | 252.11 g/mol | [1][2] |
| Molecular Formula | C11H10BrNO | [1][2] |
| CAS Number | 103862-55-1 | [1][2] |
| Purity | ≥98% | [2] |
| Storage | Room temperature | [2] |
Experimental Protocols
Biological Activity and Signaling Pathways
Information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound is not available in the public search results. This compound is categorized as a protein degrader building block, suggesting its potential utility in the development of PROTACs or other targeted protein degradation technologies; however, specific applications or elucidated pathways have not been documented in the provided search results.[2]
Visualizations
While specific experimental workflows for this compound are not detailed in the available literature, the following diagram illustrates a generic workflow for the characterization of a novel chemical compound.
Caption: Generic workflow for the synthesis and characterization of a chemical compound.
References
An In-depth Technical Guide to the Physical Properties of 5-Bromo-8-methoxy-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 5-Bromo-8-methoxy-2-methylquinoline, a heterocyclic compound of interest in pharmaceutical research and medicinal chemistry. This document compiles available data on its fundamental physical characteristics and outlines relevant experimental protocols for their determination.
Core Physical Properties
This compound is a solid at room temperature. The core physical and chemical identifiers for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀BrNO | [1][2] |
| Molecular Weight | 252.11 g/mol | [1][2] |
| CAS Number | 103862-55-1 | [1][2] |
| Melting Point | 114 °C | [1] |
| Boiling Point | 341 °C | [1] |
| Purity | Typically ≥98% | [2] |
| Appearance | Solid | |
| Storage | Room temperature, dry | [1] |
Experimental Protocols
Synthesis of 5-Bromo-8-methoxyquinoline (Analogue)
A documented synthesis of the closely related compound, 5-bromo-8-methoxyquinoline, provides a procedural basis.[3]
Materials:
-
8-methoxyquinoline
-
Bromine
-
Chloroform (CHCl₃)
-
Dichloromethane (CH₂Cl₂)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (AcOEt)
-
Hexane
Procedure:
-
A solution of bromine (1.1 equivalents) in CHCl₃ is added dropwise to a solution of 8-methoxyquinoline (1 equivalent) in distilled CH₂Cl₂ over 10 minutes in the dark at ambient temperature.[3]
-
The reaction mixture is stirred for 2 days, with the progress monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, the organic layer is washed three times with 5% NaHCO₃ solution, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.[3]
-
The crude product is purified by column chromatography on a short alumina column, eluting with a 1:3 mixture of ethyl acetate and hexane to yield the final product.[3]
General Protocol for Melting Point Determination
The melting point of a solid organic compound can be determined using a capillary melting point apparatus.
Materials:
-
Dry, finely powdered sample of the compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
Procedure:
-
A small amount of the dry, finely powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample.
General Protocol for Solubility Determination
The solubility of a compound in various solvents can be determined through systematic testing.
Materials:
-
Sample of the compound
-
A range of solvents (e.g., water, ethanol, acetone, chloroform, DMSO)
-
Test tubes
-
Vortex mixer or stirring rod
Procedure:
-
Place a small, pre-weighed amount of the compound (e.g., 10 mg) into a test tube.
-
Add a measured volume of the solvent (e.g., 1 mL) to the test tube.
-
Agitate the mixture vigorously using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes) at a controlled temperature.
-
Visually inspect the solution to determine if the solid has completely dissolved. If it has, the compound is considered soluble under these conditions. If solid remains, the compound is considered insoluble or partially soluble.
-
For quantitative analysis, the undissolved solid can be filtered, dried, and weighed to determine the amount that dissolved.
General Protocol for Acquiring NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating the structure of organic molecules.
Materials:
-
Sample of the compound
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve a small amount of the purified compound (typically 5-10 mg) in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR and ¹³C NMR spectra using standard pulse sequences. The acquisition parameters, such as the number of scans and relaxation delay, may be adjusted to obtain a good signal-to-noise ratio.
-
Process the acquired data, which includes Fourier transformation, phase correction, and baseline correction, to obtain the final spectra.
Spectral Data (Reference from Analogue: 5-Bromo-8-methoxyquinoline)
-
¹H NMR (400 MHz, CDCl₃) δ/ppm: 8.89-8.91 (dd, 1H, H-2, J₂₃= 4.0 Hz, J₂₄= 1.2 Hz), 8.43 (dd, 1H, H-4, J₄₃= 8.4 Hz, J₄₂= 1.6 Hz), 7.66 (d, 1H, H-6, J₆₇= 8.4 Hz), 7.49 (dd, 1H, H-3, J₃₂= 4.0 Hz, J₃₄= 8.4 Hz), 6.87 (d, 1H, H-7, J₇₆= 8.4 Hz), 4.04 (s, OCH₃).[3]
-
¹³C NMR (100 MHz, CDCl₃) δ/ppm: 152.2, 149.7, 140.8, 135.5, 130.0, 128.1, 122.8, 111.8, 108.1, 56.2 (OCH₃).[3]
-
IR (ν/cm⁻¹): 2915, 2848, 1600, 1588, 1500, 1460, 1352, 1300.[3]
Visualizations
The following diagrams illustrate generalized workflows relevant to the characterization of a chemical compound like this compound.
Caption: A generalized workflow for the synthesis and physical characterization of a chemical compound.
Caption: A logical flow diagram for a single physical property measurement experiment.
References
Navigating the Solubility Landscape of 5-Bromo-8-methoxy-2-methylquinoline: A Technical Guide
For Immediate Release
Introduction: The Quinoline Scaffold in Research
Quinoline and its derivatives are fundamental heterocyclic aromatic compounds extensively utilized in medicinal chemistry and materials science.[1] The physicochemical properties of substituted quinolines, such as 5-Bromo-8-methoxy-2-methylquinoline, are of paramount importance for their application, with solubility being a critical determinant of bioavailability and formulation feasibility. This guide addresses the current knowledge gap regarding the solubility of this compound and provides the necessary tools for its experimental determination.
Qualitative Solubility Profile of Quinoline Derivatives
While specific data for this compound is sparse, the general solubility characteristics of the parent quinoline molecule and other derivatives offer valuable insights. Quinoline itself is characterized as being only slightly soluble in cold water but readily dissolves in hot water and a majority of organic solvents.[1] The solubility of substituted quinolines can be influenced by the nature and position of the substituent groups. For instance, some brominated quinoline derivatives have been noted to be marginally soluble in a mixture of methanol and acetone.[2] Ionic liquids based on quinoline have shown solubility in various alcohols like methanol, ethanol, and isopropanol, but are insoluble in less polar solvents such as ether.
Quantitative Solubility Data
As of the latest literature review, no specific quantitative solubility data for this compound has been published. To facilitate future research and data consolidation, the following table structure is recommended for presenting experimentally determined solubility data.
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method Used |
| e.g., Methanol | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Acetonitrile | e.g., 25 | e.g., Shake-Flask | ||
| e.g., DMSO | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Water (pH 7.4) | e.g., 37 | e.g., Shake-Flask |
Experimental Protocols for Solubility Determination
For researchers seeking to determine the solubility of this compound, two primary methods are recommended: the thermodynamic (equilibrium) solubility assay and the kinetic solubility assay.
Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.[3]
Objective: To determine the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS, organic solvents)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[3]
-
After the incubation period, allow the samples to stand to let the excess solid settle.
-
Centrifuge the samples to further separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC or LC-MS method against a calibration curve.[4]
-
The experiment should be performed in triplicate to ensure accuracy.
Kinetic Solubility Assay
Kinetic solubility is often measured in early drug discovery to assess the solubility of compounds from a DMSO stock solution, which is relevant for many in vitro assays.[5][6]
Objective: To determine the concentration at which a compound precipitates when diluted from a concentrated DMSO stock into an aqueous buffer.
Materials:
-
This compound (dissolved in DMSO, e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
96-well microplates
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
-
Liquid handling robotics (optional, for high-throughput)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the aqueous buffer to the wells.
-
Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.[6]
-
Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).[7]
-
Measure the turbidity of the solutions in each well using a nephelometer. An increase in light scattering indicates precipitation.
-
Alternatively, the plate can be centrifuged, and the concentration of the compound remaining in the supernatant can be quantified by HPLC-UV or LC-MS/MS.[7]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound using the shake-flask method.
Caption: Thermodynamic Solubility Determination Workflow.
Conclusion
While direct quantitative solubility data for this compound remains to be published, this guide equips researchers with the necessary background and methodologies to perform this critical analysis. The provided experimental protocols for thermodynamic and kinetic solubility, along with the structured format for data presentation, aim to standardize future investigations and facilitate a deeper understanding of the physicochemical properties of this and other vital quinoline derivatives. The application of these standardized methods will be instrumental in advancing the research and development of novel compounds for various scientific applications.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. enamine.net [enamine.net]
Technical Guide: Spectral Data of 5-Bromo-8-methoxy-2-methylquinoline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide addresses the spectral characteristics of 5-bromo-8-methoxy-2-methylquinoline. Despite a comprehensive search of available scientific literature, complete experimental spectral data (NMR, IR, MS) for this compound could not be located. However, this guide provides detailed spectral data for the closely related compound, 5-bromo-8-methoxyquinoline, to serve as a valuable reference. Furthermore, standardized experimental protocols for acquiring NMR, IR, and mass spectrometry data are presented to guide researchers in the characterization of this and similar quinoline derivatives.
Introduction
This compound is a substituted quinoline derivative. Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial and anticancer properties. The precise characterization of these molecules is crucial for drug discovery and development, with techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) being fundamental to confirming their chemical structures.
This document aims to provide a comprehensive resource on the spectral data of this compound. Due to the current lack of published experimental data for this specific compound, we present the spectral data for the analogous compound, 5-bromo-8-methoxyquinoline, as a foundational reference.
Spectral Data
While specific experimental data for this compound is not available in the reviewed literature, the data for the structurally similar 5-bromo-8-methoxyquinoline is provided below for comparative purposes. The addition of a methyl group at the 2-position in the target compound would be expected to introduce a characteristic singlet in the upfield region of the 1H NMR spectrum (around 2.5-2.8 ppm) and corresponding signals in the 13C NMR spectrum.
NMR and IR Spectral Data for 5-Bromo-8-methoxyquinoline
The following tables summarize the reported NMR and IR spectral data for 5-bromo-8-methoxyquinoline[1].
Table 1: 1H NMR Spectral Data of 5-Bromo-8-methoxyquinoline [1]
| Chemical Shift (δ/ppm) | Multiplicity | Coupling Constant (J/Hz) | Assignment |
| 8.89-8.91 | dd | J2,3= 4.0, J2,4= 1.2 | H-2 |
| 8.43 | dd | J4,3= 8.4, J4,2= 1.6 | H-4 |
| 7.66 | d | J6,7= 8.4 | H-6 |
| 7.49 | dd | J3,2= 4.0, J3,4= 8.4 | H-3 |
| 6.87 | d | J7,6= 8.4 | H-7 |
| 4.04 | s | - | -OCH3 |
Table 2: 13C NMR Spectral Data of 5-Bromo-8-methoxyquinoline [1]
| Chemical Shift (δ/ppm) | Assignment |
| 152.2 | C-8 |
| 149.7 | C-2 |
| 140.8 | C-8a |
| 135.5 | C-4 |
| 130.0 | C-6 |
| 128.1 | C-4a |
| 122.8 | C-3 |
| 111.8 | C-5 |
| 108.1 | C-7 |
| 56.2 | -OCH3 |
Table 3: IR Spectral Data of 5-Bromo-8-methoxyquinoline [1]
| Wavenumber (ν/cm-1) | Assignment |
| 2915, 2848 | C-H stretching (aliphatic) |
| 1600, 1588, 1500 | C=C and C=N stretching (aromatic) |
| 1460 | C-H bending |
| 1352, 1300 | C-O stretching (aryl ether) |
Experimental Protocols
The following are general methodologies for the acquisition of spectral data for quinoline derivatives like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
1H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
13C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, relaxation delay of 2-5 seconds, 1024 or more scans.
-
Process the data similarly to the 1H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solid State (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or pure KBr pellet).
-
Record the sample spectrum over a range of 4000-400 cm-1.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]+ ion.
-
Typical mass range: m/z 50-500.
-
For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer can be used to determine the exact mass and elemental composition.
-
Workflow Visualizations
The following diagrams illustrate the general workflows for the spectral analysis of a synthesized chemical compound.
Caption: General workflow from compound synthesis to structural confirmation.
Caption: Detailed workflow for NMR, IR, and MS data acquisition.
References
An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-8-methoxy-2-methylquinoline is a halogenated quinoline derivative that has garnered interest as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its discovery, historical context, and synthetic methodologies. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to serve as a valuable resource for researchers in the field.
Introduction and Historical Context
The quinoline scaffold, a fused bicyclic heterocycle containing a benzene and a pyridine ring, is a prominent structural motif in a vast array of natural products and synthetic compounds with significant biological activities. The discovery of quinine, an antimalarial alkaloid isolated from the bark of the Cinchona tree, marked the beginning of extensive research into the medicinal properties of quinoline derivatives.
The late 19th century witnessed the development of several seminal synthetic methods for the quinoline core, including the Skraup synthesis (1880) and the Friedländer synthesis (1882). These classical reactions laid the groundwork for the preparation of a diverse library of substituted quinolines, enabling the exploration of their structure-activity relationships.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and spectroscopic properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data for the closely related compound, 5-bromo-8-methoxyquinoline, as detailed in a 2016 reinvestigation of its synthesis.[1] Data from commercial suppliers for this compound is also included.[2]
Table 1: Physical Properties
| Property | Value | Source |
| Melting Point | 114 °C | [2] |
| Molecular Formula | C₁₁H₁₀BrNO | [3] |
| Molecular Weight | 252.11 g/mol | [3] |
Table 2: Spectroscopic Data for 5-Bromo-8-methoxyquinoline
| Technique | Data | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.89-8.91 (dd, 1H), 8.43 (dd, 1H), 7.66 (d, 1H), 7.49 (dd, 1H), 6.87 (d, 1H), 4.04 (s, 3H) | [1] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 152.2, 149.7, 140.8, 135.5, 130.0, 128.1, 122.8, 111.8, 108.1, 56.2 | [1] |
| Infrared (IR) | ν (cm⁻¹): 2915, 2848, 1600, 1588, 1500, 1460, 1352, 1300 | [1] |
Synthesis and Experimental Protocols
The synthesis of 5-bromo-substituted 8-methoxyquinolines typically involves the electrophilic bromination of an 8-methoxyquinoline precursor. The methoxy group at the 8-position is an activating group, directing the incoming electrophile to the electron-rich positions of the benzene ring.
General Synthetic Approach: Electrophilic Bromination
A common and effective method for the synthesis of 5-bromo-8-methoxyquinoline involves the direct bromination of 8-methoxyquinoline. This reaction serves as a representative protocol for the synthesis of the core structure of the target compound.
References
Unlocking the Therapeutic Potential of 5-Bromo-8-methoxy-2-methylquinoline: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-8-methoxy-2-methylquinoline emerges as a promising scaffold in medicinal chemistry, positioned as a key intermediate for the synthesis of novel therapeutic agents. While direct biological data on this specific molecule is nascent, its structural analogues have demonstrated significant potential in oncology, particularly as inhibitors of critical cellular pathways. This technical guide consolidates the current understanding of this compound, proposing data-driven potential research avenues. It provides a foundation for its synthetic derivatization and outlines detailed experimental protocols for the evaluation of its biological activity, aiming to accelerate its journey from a laboratory chemical to a potential clinical candidate.
Introduction: The Quinoline Core in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of approved drugs with diverse therapeutic applications, including antimalarial, anticancer, and anti-inflammatory agents.[1][2] The inherent biological activity of the quinoline ring system, coupled with its synthetic tractability, makes it a privileged structure for the development of novel pharmaceuticals. The subject of this guide, this compound, is a functionalized quinoline derivative that holds significant promise as a versatile building block for creating new chemical entities with therapeutic potential.[1][3] Its strategic bromination at the C5 position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).
Current Landscape and Potential Research Directions
Currently, this compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[1][3] However, the known biological activities of structurally similar quinoline derivatives suggest several promising research directions for this compound and its progeny.
Anticancer Activity: Targeting Epigenetic and Signaling Pathways
Recent research has highlighted the potential of quinoline derivatives as potent anticancer agents.[4] A notable study on 5-methoxyquinoline derivatives identified potent inhibitors of Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase frequently overexpressed in various cancers.[5] This suggests a compelling avenue of investigation for this compound derivatives.
Another potential target is the PI3K/AKT/mTOR signaling pathway, which is commonly dysregulated in cancer. A study on an indolo[2,3-b] quinoline derivative containing an 8-methoxy group demonstrated significant antitumor activity by modulating this pathway.[6][7]
Proposed Research Workflow for Anticancer Evaluation:
Caption: Proposed workflow for anticancer drug discovery.
Antimalarial and Antimicrobial Potential
Historically, quinoline derivatives have been pivotal in the fight against malaria. The 8-methoxyquinoline scaffold, in particular, is a key feature of the antimalarial drug primaquine. This historical success, combined with the continuous need for new antimalarial agents due to growing drug resistance, positions this compound as a valuable starting point for the development of novel antimalarial compounds. Furthermore, various quinoline derivatives have demonstrated broad-spectrum antibacterial and antifungal activities, suggesting another potential therapeutic application.[8]
Synthesis and Derivatization Strategies
The synthetic versatility of this compound is a key asset for its exploration in drug discovery. The bromine atom at the C5 position is particularly amenable to various palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of substituents.
Synthesis of the Core Scaffold
While a direct, high-yield synthesis for this compound is not extensively detailed in the available literature, a plausible synthetic route can be inferred from related syntheses. A common method for quinoline synthesis is the Doebner-von Miller reaction or variations thereof. A potential synthetic pathway is outlined below.
Synthetic Workflow for this compound:
Caption: Proposed synthesis of the core scaffold.
Derivatization via Cross-Coupling Reactions
The C5-bromo substituent is a versatile handle for introducing molecular diversity. Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for this purpose.
Derivatization Workflow:
Caption: Derivatization via cross-coupling reactions.
Experimental Protocols
To facilitate research in this area, detailed experimental protocols for key synthetic and biological assays are provided below, adapted from literature on related compounds.
General Synthesis of 5-Bromo-8-methoxyquinoline Derivatives
This protocol is adapted from the synthesis of related 5-bromo-8-methoxyquinoline compounds.[9]
Materials:
-
8-methoxyquinoline
-
Bromine
-
Chloroform (CHCl3)
-
Dichloromethane (CH2Cl2)
-
5% Sodium Bicarbonate (NaHCO3) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Ethyl acetate (AcOEt)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve 8-methoxyquinoline (1.0 eq) in distilled CH2Cl2.
-
Prepare a solution of bromine (1.1 eq) in CHCl3.
-
Add the bromine solution dropwise to the 8-methoxyquinoline solution in the dark at room temperature over 10 minutes.
-
Stir the reaction mixture for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the organic layer with 5% NaHCO3 solution (3 x 20 mL).
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with an AcOEt/hexane gradient.
EZH2 Inhibition Assay
This protocol is based on the methods described for the evaluation of 5-methoxyquinoline derivatives as EZH2 inhibitors.[5]
Materials:
-
Recombinant human EZH2 enzyme complex
-
S-adenosyl-L-methionine (SAM)
-
Histone H3 peptide substrate
-
AlphaLISA detection kit (or equivalent)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the test compound dilutions, EZH2 enzyme complex, and histone H3 peptide substrate.
-
Initiate the reaction by adding SAM.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing acceptor beads and biotinylated anti-H3K27me3 antibody.
-
Incubate in the dark to allow for bead binding.
-
Read the plate on an appropriate plate reader (e.g., EnVision).
-
Calculate IC50 values from the dose-response curves.
Cell Viability (MTT) Assay
This is a standard protocol to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Quantitative Data from Related Studies
To provide a benchmark for future research, the following table summarizes the biological activity of selected 5-methoxyquinoline derivatives from a study on EZH2 inhibitors.[5]
| Compound ID | R1 (at C2) | R2 (at C4) | EZH2 IC50 (µM) | HCT15 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 1 | -Cl | 1-benzylpiperidin-4-amine | 28 | >50 | >50 |
| 5k | 4-methyl-1,4-diazepan-1-yl | 1-methylpiperidin-4-amine | 1.2 | 5.6 | 2.45 |
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization at the C5 position make it an attractive starting point for medicinal chemistry campaigns. Based on the compelling biological activities of its close analogues, future research should prioritize the synthesis of a diverse library of C5-substituted derivatives and their systematic evaluation as anticancer and antimicrobial agents. The experimental protocols and data presented in this guide provide a solid foundation for initiating such investigations, with the ultimate goal of translating the chemical potential of this compound into tangible therapeutic benefits.
References
- 1. This compound [myskinrecipes.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. This compound [myskinrecipes.com]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Synthesis, Properties, and Biological Prospects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 5-Bromo-8-methoxy-2-methylquinoline, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and an analysis of its potential biological activities based on structurally related compounds.
Core Compound Properties
This compound is a substituted quinoline with the molecular formula C₁₁H₁₀BrNO and a molecular weight of 252.11 g/mol .[1][2] Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 103862-55-1 | [1][2][3] |
| Molecular Formula | C₁₁H₁₀BrNO | [1][2] |
| Molecular Weight | 252.11 g/mol | [1][3] |
| Melting Point | 114°C | [1] |
| Boiling Point | 341°C | [1] |
| Purity | Typically ≥96% | [2] |
Synthesis of this compound
References
An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Safety, Handling, and Potential Applications
Disclaimer: Limited direct experimental data exists for 5-Bromo-8-methoxy-2-methylquinoline in publicly available literature. This guide provides a comprehensive overview based on available safety data, information on structurally related compounds, and inferred scientific principles. The experimental protocols and potential biological activities described herein are based on analogous compounds and should be treated as predictive. All laboratory work should be conducted with appropriate safety precautions and after a thorough, independent risk assessment.
Introduction
This compound is a halogenated and methylated derivative of 8-methoxyquinoline. Quinoline scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing detailed information on the safety, handling, and potential synthetic routes and biological relevance of this compound.
Physicochemical and Safety Data
The following tables summarize the known physicochemical properties and safety information for this compound.
Table 1: Physicochemical Properties [1][2][3]
| Property | Value |
| CAS Number | 103862-55-1 |
| Molecular Formula | C₁₁H₁₀BrNO |
| Molecular Weight | 252.11 g/mol |
| Melting Point | 114°C |
| Boiling Point | 341°C |
| Flash Point | 160°C |
| Purity | Typically ≥98% |
| Appearance | Not specified, likely a solid at room temperature. |
| Storage | Room temperature, in a dry, well-ventilated place. |
Table 2: Hazard Identification and Safety Precautions [1][4]
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity (Oral) | No data available | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Acute Toxicity (Dermal) | No data available | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Skin Corrosion/Irritation | Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P332+P313: If skin irritation occurs: Get medical advice/attention. |
| Serious Eye Damage/Irritation | Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
Table 3: First Aid Measures [1]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Table 4: Handling and Personal Protective Equipment (PPE) [1][4]
| Aspect | Recommendation |
| Handling | Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam. |
| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. Store apart from foodstuff containers or incompatible materials. |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US). |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves. Gloves must be inspected prior to use. Wash and dry hands. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Experimental Protocols
Proposed Synthesis of 2-Methyl-8-methoxyquinoline (Precursor)
A known method for the synthesis of 2-methyl-8-methoxyquinoline involves the reaction of 2-aminoanisole with crotonaldehyde in the presence of an acid catalyst.[5]
Materials:
-
2-Aminoanisole
-
Crotonaldehyde
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
In a reaction vessel, dissolve 2-aminoanisole in a suitable solvent.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Slowly add crotonaldehyde to the reaction mixture, maintaining temperature control.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a sodium hydroxide solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 2-methyl-8-methoxyquinoline by column chromatography or recrystallization.
Proposed Bromination of 2-Methyl-8-methoxyquinoline
The bromination of the precursor is expected to yield this compound. This proposed method is adapted from the bromination of 8-methoxyquinoline.[6]
Materials:
-
2-Methyl-8-methoxyquinoline
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Solvent (e.g., chloroform, dichloromethane, or acetic acid)
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-methyl-8-methoxyquinoline in the chosen solvent in a reaction flask protected from light.
-
Prepare a solution of bromine or NBS in the same solvent.
-
Slowly add the bromine or NBS solution dropwise to the quinoline solution at ambient temperature with stirring.
-
Stir the reaction mixture for a period of time (e.g., 24-48 hours), monitoring the reaction by TLC.
-
Upon completion, wash the organic layer with a 5% sodium bicarbonate solution to quench any remaining bromine and neutralize any acid formed.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography (e.g., silica gel with an eluent such as ethyl acetate/hexane) or recrystallization.
Mandatory Visualizations
The following diagrams illustrate the proposed synthetic workflow and a potential, though unconfirmed, biological signaling pathway that related compounds are known to affect.
References
- 1. 5-BROMO-8-METHOXY-2-METHYL-QUINOLINE - Safety Data Sheet [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Synthesis of 2-(substituted methyl)quinolin-8-ols and their complexation with Sn(II) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. acgpubs.org [acgpubs.org]
An In-depth Technical Guide on the Core Mechanism of Action of 5-Bromo-8-methoxy-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding and hypothesized mechanism of action of 5-Bromo-8-methoxy-2-methylquinoline, a quinoline derivative with potential as an anticancer agent. While direct experimental data on this specific compound is limited, this guide synthesizes information from closely related derivatives to propose a plausible mechanism centered on the modulation of the orphan nuclear receptor Nur77. This document details the synthesis, proposed signaling pathways, and relevant experimental protocols to facilitate further research and drug development efforts.
Introduction
Quinoline and its derivatives have long been recognized for their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The quinoline scaffold is a key pharmacophore in numerous clinically used drugs. This compound is a synthetic quinoline derivative that serves as an important intermediate in the development of novel therapeutic agents.[1][2] Its structural features suggest potential bioactivity, particularly in the context of cancer therapy, where quinoline-based compounds have shown promise in modulating various signaling pathways.[3]
This guide focuses on elucidating the potential mechanism of action of this compound. Based on compelling evidence from a series of structurally related compounds, we hypothesize that its primary anticancer activity is mediated through the modulation of the orphan nuclear receptor Nur77, leading to apoptosis via Nur77-dependent autophagy and endoplasmic reticulum (ER) stress.
Synthesis of this compound and Derivatives
A key study by an anonymous research group outlines the synthesis of a series of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives. This synthesis involves a multi-step process, likely starting from a precursor similar to this compound, followed by nucleophilic substitution and subsequent derivatization.
Experimental Workflow for Synthesis of a Related Derivative (Hypothetical)
Proposed Mechanism of Action: Nur77 Modulation
The primary hypothesized mechanism of action for the anticancer effects of compounds based on the this compound scaffold is the modulation of the orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B). Nur77 is a transcription factor that plays a crucial role in cell proliferation, differentiation, and apoptosis.[5]
Binding to Nur77
It is proposed that this compound, or more specifically its derivatives, can directly bind to the ligand-binding domain of Nur77. This interaction is a critical initiating event in the downstream signaling cascade. While the precise binding affinity (KD) of the parent compound is not yet determined, a lead derivative from a key study demonstrated a KD value of 3.58 ± 0.16 μM, indicating a strong interaction.
Upregulation and Subcellular Translocation of Nur77
Binding of the compound to Nur77 is hypothesized to upregulate its expression. More importantly, it is proposed to induce the translocation of Nur77 from the nucleus to the cytoplasm, specifically to the mitochondria and the endoplasmic reticulum.[6] This subcellular relocalization is a key step in switching Nur77's function from a nuclear transcription factor to a pro-apoptotic protein.[5][7]
Induction of Apoptosis via Nur77-Dependent Pathways
The cytoplasmic Nur77 is believed to initiate apoptosis through two interconnected pathways:
-
Mitochondrial Pathway: At the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2. This interaction is thought to induce a conformational change in Bcl-2, converting it into a pro-apoptotic protein, which in turn leads to the release of cytochrome c and the activation of the caspase cascade.[5]
-
Endoplasmic Reticulum (ER) Stress: The compound-induced Nur77 modulation is also linked to the induction of ER stress. This is characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. Persistent ER stress activates the Unfolded Protein Response (UPR), which, when overwhelmed, triggers apoptotic cell death.[2]
-
Autophagy: The ER stress induced by Nur77 modulation can subsequently trigger autophagy, a cellular process of self-digestion.[2] In the context of cancer therapy, autophagy can have a dual role. However, in this proposed mechanism, it is believed to be a pro-death signal, contributing to the overall apoptotic outcome.
Proposed Signaling Pathway
Quantitative Data
While specific quantitative data for this compound is not available, the following table summarizes the key quantitative findings for a potent derivative, designated as Compound 10g in a pivotal study. This data provides a benchmark for the expected activity of compounds with this core structure.
| Parameter | Value | Cell Lines | Method |
| Nur77 Binding Affinity (KD) | 3.58 ± 0.16 μM | - | Surface Plasmon Resonance |
| IC50 (Antiproliferative Activity) | < 2.0 μM | Various hepatoma cells | MTT Assay |
| Toxicity to Normal Cells (IC50) | > 50 μM | LO2 (normal liver cells) | MTT Assay |
Experimental Protocols
This section provides an overview of the key experimental protocols that would be necessary to validate the hypothesized mechanism of action for this compound.
Nur77 Binding Assay (Surface Plasmon Resonance)
This assay is crucial to determine the direct interaction and binding affinity between the compound and the Nur77 protein.
-
Immobilization: Recombinant human Nur77 protein is immobilized on a sensor chip.
-
Binding: A series of concentrations of this compound are flowed over the chip surface.
-
Detection: The change in the refractive index at the surface, which is proportional to the mass of the bound compound, is measured in real-time.
-
Analysis: The association and dissociation rates are used to calculate the equilibrium dissociation constant (KD).
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Western Blot Analysis for ER Stress Markers
This technique is used to detect the expression levels of key proteins involved in the ER stress pathway.
-
Protein Extraction: Cells treated with the compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies against ER stress markers (e.g., GRP78, CHOP, ATF4) followed by HRP-conjugated secondary antibodies.[8][9][10]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Western Blotting
Autophagy Detection
Several methods can be employed to monitor autophagy.
-
LC3-II Conversion by Western Blot: An increase in the ratio of the lipidated form of LC3 (LC3-II) to the unlipidated form (LC3-I) is a hallmark of autophagy.[11][12]
-
p62/SQSTM1 Degradation by Western Blot: p62 is a protein that is selectively degraded during autophagy, so a decrease in its levels indicates autophagic flux.[11]
-
Fluorescence Microscopy of LC3 Puncta: Cells are transfected with a GFP-LC3 plasmid. Upon induction of autophagy, GFP-LC3 redistributes from a diffuse cytoplasmic pattern to distinct puncta, which can be visualized and quantified using fluorescence microscopy.[11]
Nur77 Subcellular Localization Assay
This assay determines the location of Nur77 within the cell.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the compound.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunofluorescence Staining: Cells are incubated with a primary antibody against Nur77, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with DAPI.
-
Microscopy: The subcellular localization of Nur77 is visualized using a fluorescence microscope. Cytoplasmic and nuclear fractions can also be separated and analyzed by Western blot.[13][14]
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its derivatives represent a promising class of anticancer agents. The proposed mechanism of action, centered on the modulation of Nur77, offers a novel therapeutic strategy. However, it is imperative to conduct further research to:
-
Confirm the direct interaction of this compound with Nur77 and determine its binding affinity.
-
Elucidate the precise molecular details of how this interaction leads to Nur77 translocation and the induction of ER stress and autophagy.
-
Perform in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.
-
Conduct structure-activity relationship (SAR) studies to optimize the quinoline scaffold for improved potency and selectivity.
This technical guide provides a foundational framework for researchers to build upon, with the ultimate goal of translating the therapeutic potential of this compound into clinical applications for the treatment of cancer.
References
- 1. Modulation of the Nur77-Bcl-2 apoptotic pathway by p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. acgpubs.org [acgpubs.org]
- 5. Induction of Nur77-dependent apoptotic pathway by a coumarin derivative through activation of JNK and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Changes Associated With the Subcellular Localization of the Nuclear Receptor NR4A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. 2.12. Western Blot Analysis for Protein Expression Related to ER Stress [bio-protocol.org]
- 9. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Autophagy assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Nuclear Import and Export Signals Control the Subcellular Localization of Nurr1 Protein in Response to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-8-methoxy-2-methylquinoline is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including potential antimalarial and anticancer agents.[1][2] Its quinoline core, substituted with a bromine atom, a methoxy group, and a methyl group, provides a versatile scaffold for further chemical modifications and the development of novel therapeutic agents. These application notes provide a detailed protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug discovery.
Chemical Properties and Data
| Property | Value | Reference |
| CAS Number | 103862-55-1 | [1] |
| Molecular Formula | C₁₁H₁₀BrNO | [1] |
| Molecular Weight | 252.11 g/mol | [1] |
| Melting Point | 114°C | [1] |
| Boiling Point | 341°C | [1] |
Synthetic Strategy
The synthesis of this compound is proposed via a two-step process. The first step involves the synthesis of the precursor, 8-methoxy-2-methylquinoline, through a Doebner-von Miller reaction. This classic quinoline synthesis involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[3][4] The subsequent step is the regioselective bromination of the 8-methoxy-2-methylquinoline intermediate to yield the final product. The electron-donating methoxy group at the 8-position directs the electrophilic substitution to the 5-position (para) of the quinoline ring.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 8-Methoxy-2-methylquinoline
This protocol is based on the principles of the Doebner-von Miller reaction for the synthesis of 2-methylquinolines.
Materials:
-
2-Methoxyaniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Nitrobenzene (oxidizing agent)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated hydrochloric acid to 2-methoxyaniline with stirring in an ice bath.
-
To this mixture, add nitrobenzene.
-
Slowly add crotonaldehyde to the reaction mixture with continuous stirring. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the solution is basic.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 8-methoxy-2-methylquinoline.
Protocol 2: Synthesis of this compound
This protocol is adapted from a similar, high-yield bromination of 8-methoxyquinoline.[5]
Materials:
-
8-Methoxy-2-methylquinoline
-
Bromine (Br₂)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Alumina for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Dissolve 8-methoxy-2-methylquinoline in chloroform or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Prepare a solution of bromine in the same solvent.
-
Add the bromine solution dropwise to the solution of 8-methoxy-2-methylquinoline at room temperature over a period of 10-15 minutes in the dark.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, wash the organic layer with a 5% sodium bicarbonate solution (3 x 20 mL) to quench any unreacted bromine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by passing it through a short column of alumina, eluting with a mixture of hexane and ethyl acetate to yield this compound as a solid. A high yield is anticipated based on analogous reactions.[5]
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Bromine is highly corrosive and toxic. Handle with extreme care.
-
Concentrated acids and bases are corrosive. Handle with appropriate care.
-
Organic solvents are flammable. Avoid open flames.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity. Recommended methods include:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the bromine substituent.
-
Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.
-
Melting Point Analysis: To assess the purity of the compound.
Conclusion
The provided protocols offer a reliable and efficient pathway for the synthesis of this compound. This valuable intermediate can be utilized in various downstream applications, particularly in the development of novel pharmaceuticals. Careful execution of these procedures and adherence to safety guidelines are essential for successful synthesis.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
Synthesis of 5-Bromo-8-methoxy-2-methylquinoline: An Application Note and Protocol
This document provides a detailed protocol for the synthesis of 5-Bromo-8-methoxy-2-methylquinoline, a valuable building block in medicinal chemistry and materials science.[1][2] The synthesis is a two-step process commencing with the construction of the quinoline core via a Doebner-von Miller reaction, followed by regioselective bromination.
Experimental Workflow
The overall synthetic strategy involves two sequential chemical transformations. The first step is the acid-catalyzed cyclization of o-anisidine with crotonaldehyde to form 8-methoxy-2-methylquinoline. The subsequent step is the selective bromination of the quinoline ring at the C-5 position.
Figure 1. Workflow for the synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 8-methoxy-2-methylquinoline
This procedure is adapted from the Doebner-von Miller reaction for the synthesis of substituted quinolines.
Materials:
-
o-Anisidine
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of o-anisidine (1 equivalent) and concentrated hydrochloric acid is prepared.
-
The mixture is heated, and a solution of crotonaldehyde (1.2 equivalents) in a minimal amount of ethanol is added dropwise with stirring.
-
After the addition is complete, concentrated sulfuric acid is carefully added to the reaction mixture.
-
The mixture is then refluxed for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.
-
The acidic solution is neutralized with a concentrated sodium hydroxide solution until a basic pH is achieved.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 8-methoxy-2-methylquinoline.
Step 2: Synthesis of this compound
This protocol is based on the highly regioselective bromination of 8-methoxyquinoline.[3][4]
Materials:
-
8-methoxy-2-methylquinoline
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
8-methoxy-2-methylquinoline (1 equivalent) is dissolved in dichloromethane in a round-bottom flask protected from light.
-
A solution of bromine (1.1 equivalents) in dichloromethane is added dropwise to the quinoline solution at room temperature with constant stirring.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is washed sequentially with a saturated sodium bicarbonate solution and water.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by recrystallization or column chromatography to yield this compound as a solid. A 92% yield has been reported for the analogous bromination of 8-methoxyquinoline.[3][4]
Data Presentation
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Purity (%) |
| o-Anisidine | C₇H₉NO | 123.15 | Liquid | >98 |
| Crotonaldehyde | C₄H₆O | 70.09 | Liquid | >99 |
| 8-methoxy-2-methylquinoline | C₁₁H₁₁NO | 173.21 | Solid | >95 |
| This compound | C₁₁H₁₀BrNO | 252.11 | Solid | >98 |
References
Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of brominated quinolines. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of diverse quinoline derivatives with significant potential in medicinal chemistry and drug development. The quinoline scaffold is a key pharmacophore in numerous compounds exhibiting a wide range of biological activities, including anticancer, antimalarial, and antinociceptive properties.
Introduction to Suzuki-Miyaura Coupling in Quinoline Chemistry
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. Its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids make it a highly versatile and widely adopted method in organic synthesis. For the synthesis of substituted quinolines, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at specific positions on the quinoline ring, starting from readily available brominated quinolines. This enables the generation of large libraries of novel compounds for biological screening and the optimization of lead compounds in drug discovery programs.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various reported Suzuki-Miyaura coupling reactions involving brominated quinolines, providing a comparative overview of different catalytic systems and their efficiencies.
Table 1: Suzuki-Miyaura Coupling of 3-Bromoquinoline with Various Boronic Acids
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3,5-dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 (1.2%) | DBU | THF/water | 110 | 0.17 | 82 | [1] |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 85 | N/A |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 88 | N/A |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 82 | N/A |
Table 2: Suzuki-Miyaura Coupling of Substituted 2-(4-bromophenoxy)quinolin-3-carbaldehydes with Arylboronic Acids
| Entry | Quinoline Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-(4-bromophenoxy)quinolin-3-carbaldehyde | Pyridin-4-ylboronic acid | [(dppf)PdCl₂] (5) | Cs₂CO₃ | water/1,4-dioxane (1:3) | 100 | 6-8 | 60 | [2] |
| 2 | 2-(4-bromophenoxy)quinolin-3-carbaldehyde | 4-Methoxyphenylboronic acid | [(dppf)PdCl₂] (5) | Cs₂CO₃ | water/1,4-dioxane (1:3) | 100 | 6-8 | 65 | N/A |
| 3 | 8-methyl-2-(4-bromophenoxy)quinolin-3-carbaldehyde | 4-Methoxyphenylboronic acid | [(dppf)PdCl₂] (5) | Cs₂CO₃ | water/1,4-dioxane (1:3) | 100 | 6-8 | 61 | [2] |
| 4 | 8-ethyl-2-(4-bromophenoxy)quinolin-3-carbaldehyde | 4-Methoxyphenylboronic acid | [(dppf)PdCl₂] (5) | Cs₂CO₃ | water/1,4-dioxane (1:3) | 100 | 6-8 | 60 | [2] |
Experimental Protocols
The following are detailed, step-by-step protocols for the Suzuki-Miyaura coupling of brominated quinolines. These protocols are synthesized from published procedures and are intended as a general guide. Optimization may be required for specific substrates.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 3-Bromoquinoline with Arylboronic Acids
This protocol is adapted from typical Suzuki-Miyaura conditions for heteroaryl bromides.
Materials:
-
3-Bromoquinoline
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Addition of Catalyst and Solvents:
-
Under the inert atmosphere, add the palladium catalyst (Pd(OAc)₂ or Pd(PPh₃)₄).
-
Add the degassed solvent system. A common mixture is Toluene:Ethanol:Water in a 4:1:1 ratio (total volume approximately 6 mL per mmol of 3-bromoquinoline). The solvents should be degassed prior to use by bubbling with inert gas for 20-30 minutes.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired arylated quinoline.
-
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Brominated Quinoline Derivative
This protocol is a general guideline for microwave-assisted synthesis, which can significantly reduce reaction times.
Materials:
-
Brominated quinoline derivative
-
Arylboronic acid (1.5 equivalents)
-
PdCl₂(dppf) (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
Reaction Setup:
-
In a microwave reaction vial equipped with a small magnetic stir bar, add the brominated quinoline derivative (0.1 g), the arylboronic acid (1.5 eq), PdCl₂(dppf) (5 mol%), and Cs₂CO₃ (2.0 eq).
-
-
Addition of Solvents:
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 3:1 ratio, 4 mL total volume).
-
-
Microwave Irradiation:
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 110-135 °C) for a specified time (e.g., 20-60 minutes). The reaction progress can be monitored by LC-MS if the instrument allows for intermittent sampling.
-
-
Work-up:
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines the general laboratory workflow for performing a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Signaling Pathways Targeted by Quinoline Derivatives
Many quinoline derivatives synthesized via Suzuki-Miyaura coupling exhibit potent anticancer activity by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. Two of the most prominent pathways are the EGFR and PI3K/Akt/mTOR pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell growth and division.[3][4][5] Dysregulation of the EGFR pathway is a hallmark of many cancers.
Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6][7][8] Its aberrant activation is common in many human cancers, making it a prime target for anticancer drug development.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 5-Bromo-8-methoxy-2-methylquinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-8-methoxy-2-methylquinoline is a substituted quinoline that serves as a valuable building block in medicinal chemistry.[1][2][3][4] Its trifunctional nature, featuring a reactive bromine atom, a methoxy group, and a methyl group on the quinoline core, allows for diverse chemical modifications to generate novel compounds with a range of biological activities. This document provides an overview of its applications, particularly in the synthesis of anticancer and antimalarial agents, and includes detailed protocols for relevant biological assays. While direct biological data for this compound is limited, its utility as a synthetic intermediate is well-documented.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a synthetic intermediate for the development of more complex molecules with potential therapeutic properties.
Anticancer Drug Discovery
Quinoline derivatives are a well-established class of compounds with significant anticancer activity, targeting various mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. This compound has been utilized as a key starting material in the synthesis of novel anticancer agents.
A notable application is in the synthesis of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives, which have been identified as potent modulators of the orphan nuclear receptor Nur77.[5] Nur77 is a potential therapeutic target in several cancers, including hepatocellular carcinoma.[5] The synthesized derivatives from this compound have demonstrated significant antiproliferative activity against various hepatoma cell lines.[5]
Table 1: Antiproliferative Activity of a Lead Candidate (10g) Derived from this compound [5]
| Cell Line | IC50 (μM) |
| HepG2 | 1.39 ± 0.11 |
| SMMC-7721 | 1.15 ± 0.09 |
| Huh7 | 1.89 ± 0.15 |
| LO2 (normal liver cell) | > 50 |
The mechanism of action for these derivatives involves the upregulation and subcellular localization of Nur77, leading to apoptosis. This is further linked to the induction of Nur77-dependent autophagy and endoplasmic reticulum (ER) stress.[5]
Antimalarial Drug Discovery
Experimental Protocols
Synthesis of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide Derivatives (Anticancer)[5]
This protocol outlines the general synthetic route for preparing Nur77 modulators starting from this compound.
Step 1: Synthesis of 4-chloro-8-methoxy-2-methylquinoline
-
To a solution of 8-methoxy-2-methylquinolin-4-ol in phosphorus oxychloride, add a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 3 hours.
-
After cooling, pour the reaction mixture into ice water.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Step 2: Synthesis of methyl 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carboxylate
-
In a sealed tube, combine 4-chloro-8-methoxy-2-methylquinoline, methyl 5-amino-1H-indole-2-carboxylate, and a suitable acid catalyst (e.g., p-toluenesulfonic acid) in a solvent such as 2-pentanol.
-
Heat the mixture at a high temperature (e.g., 140 °C) for a specified time (e.g., 12 hours).
-
Cool the reaction mixture and collect the resulting precipitate by filtration.
-
Wash the precipitate with a suitable solvent (e.g., ethyl acetate) to yield the desired product.
Step 3: Synthesis of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide
-
Suspend methyl 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carboxylate in a suitable solvent like ethanol.
-
Add hydrazine hydrate to the suspension.
-
Reflux the mixture for an extended period (e.g., 24 hours).
-
Cool the reaction mixture and collect the precipitate by filtration.
-
Wash the precipitate with ethanol to obtain the final carbohydrazide derivative.
Caption: Synthetic workflow for Nur77 modulators.
In Vitro Anticancer Activity Assessment: MTT Assay[7][8][9][10][11]
This protocol describes a general method for evaluating the cytotoxicity of quinoline derivatives against cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HepG2, SMMC-7721) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound (dissolved in DMSO and then diluted in culture medium to the final concentrations). The final DMSO concentration should be non-toxic to the cells (typically <0.5%). Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for MTT cytotoxicity assay.
In Vitro Antimalarial Activity Assay against Plasmodium falciparum[12][13][14][15][16]
This protocol provides a general method for screening compounds for activity against the erythrocytic stages of P. falciparum.
-
Parasite Culture: Maintain a continuous culture of a chloroquine-sensitive or -resistant strain of P. falciparum in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum and hypoxanthine, under a low oxygen atmosphere (e.g., 5% CO₂, 5% O₂, 90% N₂).
-
Assay Setup: In a 96-well plate, add serial dilutions of the test compound. Add the synchronized parasite culture (typically at the ring stage with 1% parasitemia and 2% hematocrit).
-
Incubation: Incubate the plate for 48-72 hours under the same culture conditions.
-
Growth Inhibition Assessment: Parasite growth can be assessed using various methods:
-
Microscopy: Prepare thin blood smears from each well, stain with Giemsa, and count the number of schizonts per 200 asexual parasites.
-
SYBR Green I-based fluorescence assay: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I. Measure fluorescence using a fluorescence plate reader.
-
[³H]-Hypoxanthine incorporation assay: Add [³H]-hypoxanthine to the wells during the last 24 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of parasite growth inhibition relative to the drug-free control. Determine the IC50 value from the dose-response curve.
Potential Signaling Pathway Modulation
While direct evidence for this compound is lacking, many quinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. A prominent pathway often targeted by quinoline-based anticancer agents is the PI3K/Akt/mTOR pathway.[1][2][7][8][9]
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Quinoline derivatives have been shown to inhibit key components of this pathway, such as PI3K and mTOR kinases, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[2][7]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
This compound is a versatile synthetic intermediate with significant potential in medicinal chemistry. Its application in the synthesis of potent anticancer agents, such as Nur77 modulators, highlights its value in drug discovery. The provided protocols for anticancer and antimalarial screening can be adapted to evaluate novel compounds derived from this quinoline core. Further exploration of derivatives of this compound as modulators of critical signaling pathways like PI3K/Akt/mTOR could lead to the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. This compound [myskinrecipes.com]
- 5. Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimalarial Agent Development
For Researchers, Scientists, and Drug Development Professionals
The urgent need for novel antimalarial agents is driven by the emergence and spread of drug-resistant Plasmodium parasites. This document provides detailed application notes and protocols for the preclinical development of new antimalarial compounds, focusing on promising new drug targets and standardized screening methodologies.
Section 1: Novel Antimalarial Drug Targets and Mechanism of Action
Recent drug discovery efforts have identified several novel parasite targets that are critical for its survival. Targeting these pathways offers new opportunities to combat drug-resistant malaria.
Phosphatidylinositol 4-kinase (PfPI4K)
PfPI4K is a crucial enzyme in Plasmodium falciparum that plays a central role in phospholipid biosynthesis, specifically in the production of phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid that regulates vesicular trafficking and protein localization within the parasite. Inhibition of PfPI4K disrupts these essential processes, leading to parasite death.
P-type Na+-ATPase (PfATP4)
PfATP4 is a sodium pump on the parasite's plasma membrane responsible for maintaining a low cytosolic Na+ concentration by actively extruding Na+ ions.[1] This process is coupled with the influx of H+ ions, which are then removed by a V-type H+-ATPase to maintain the parasite's intracellular pH.[2] Inhibition of PfATP4 leads to a rapid influx of Na+, causing osmotic swelling and parasite death.[1][2] Spiroindolones, such as cipargamin (KAE609), are a class of compounds that target PfATP4.[1][3]
Translational Elongation Factor 2 (PfEF2)
PfEF2 is a vital component of the parasite's ribosome, catalyzing the GTP-dependent translocation of the ribosome along messenger RNA during protein synthesis.[4][5] Inhibition of PfEF2 halts this process, leading to the cessation of protein production and subsequent parasite death.[6] M5717 is a novel antimalarial compound that targets PfEF2.[7]
Section 2: In Vitro Antimalarial Activity Assays
Standardized in vitro assays are essential for the initial screening and determination of the potency of novel antimalarial compounds.
Data Presentation: In Vitro Efficacy of Novel Antimalarial Agents
The following table summarizes the 50% inhibitory concentration (IC50) values of several novel antimalarial compounds against various strains of P. falciparum.
| Compound | Target | P. falciparum Strain | IC50 (nM) | Reference(s) |
| Cipargamin (KAE609) | PfATP4 | NF54 (drug-sensitive) | 0.5 - 1.4 | [1] |
| K1 (chloroquine-resistant) | 2.4 (mean) | [8] | ||
| Artemisinin-resistant isolates | 2.4 (mean) | [8] | ||
| Ganaplacide (KAF156) | Unknown | NF54 (drug-sensitive) | 16 | [4] |
| 3D7 (drug-sensitive) | 10 | [4] | ||
| W2 (chloroquine-resistant) | 6 | [4] | ||
| Artemisinin-resistant isolates | 5.6 (mean) | [8] | ||
| M5717 (DDD107498) | PfEF2 | NF54 (drug-sensitive) | 0.3 | [9] |
| Artemether | Multiple | Artemisinin-resistant isolates | 2.1 (geometric mean) | [10] |
| Artesunate | Multiple | Artemisinin-resistant isolates | 3.8 (geometric mean) | [10] |
| Dihydroartemisinin | Multiple | Artemisinin-resistant isolates | 1.0 (geometric mean) | [10] |
| Lumefantrine | Multiple | Artemisinin-resistant isolates | 2.7 (geometric mean) | [10] |
| Mefloquine | Multiple | Artemisinin-resistant isolates | 17.2 (geometric mean) | [10] |
| Piperaquine | Multiple | Artemisinin-resistant isolates | 4.6 (geometric mean) | [10] |
| Chloroquine | Heme detoxification | Artemisinin-resistant isolates | 19.6 (geometric mean) | [10] |
| Quinine | Heme detoxification | Artemisinin-resistant isolates | 55.1 (geometric mean) | [10] |
Experimental Protocols: In Vitro Assays
This assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA using the fluorescent dye SYBR Green I.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete RPMI 1640 medium
-
Human erythrocytes
-
96-well microtiter plates (black, clear bottom)
-
Test compounds and control antimalarials
-
Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100
-
SYBR Green I dye (10,000x stock in DMSO)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Prepare serial dilutions of test compounds in complete RPMI 1640 medium.
-
Add 25 µL of the drug dilutions to the wells of a 96-well plate. Include drug-free wells as negative controls and wells with a known antimalarial as positive controls.
-
Prepare a parasite suspension of sorbitol-synchronized ring-stage parasites at 0.5% parasitemia and 1.5% hematocrit in complete medium.
-
Add 175 µL of the parasite suspension to each well.
-
Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, freeze the plates to lyse the red blood cells.
-
Prepare the SYBR Green I lysis buffer by diluting the stock 1:10,000 in lysis buffer.
-
Thaw the plates and add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader.
-
Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a dose-response curve.
This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH) as an indicator of parasite viability.
Materials:
-
P. falciparum culture
-
Complete RPMI 1640 medium
-
Human erythrocytes
-
96-well microtiter plates
-
Test compounds and control antimalarials
-
Malstat™ reagent
-
NBT/PES solution (Nitro blue tetrazolium/Phenazine ethosulfate)
-
Spectrophotometer (650 nm)
Procedure:
-
Prepare serial dilutions of test compounds in complete RPMI 1640 medium and add to a 96-well plate.
-
Add synchronized P. falciparum culture (trophozoite stage) at a desired parasitemia and hematocrit to the wells.
-
Incubate the plate for 48 hours under standard culture conditions.
-
Freeze and thaw the plate to lyse the cells.
-
Transfer 10 µL of the hemolyzed suspension from each well to a new 96-well plate.
-
Add 100 µL of Malstat™ reagent to each well and mix.
-
Add 25 µL of NBT/PES solution to each well and incubate in the dark for 2 hours.
-
Measure the absorbance at 650 nm using a spectrophotometer.
-
Determine the IC50 values by plotting the optical density against the log of the drug concentration.
Section 3: High-Throughput Screening (HTS) and In Vivo Efficacy
High-Throughput Screening Workflow
HTS is crucial for identifying hit compounds from large chemical libraries. The following workflow outlines a typical HTS cascade for antimalarial drug discovery.
Protocol: In Vivo Antimalarial Drug Efficacy Testing in a P. berghei Mouse Model
The 4-day suppressive test is a standard method to evaluate the in vivo efficacy of antimalarial compounds.
Materials:
-
Plasmodium berghei (e.g., ANKA strain)
-
Female Swiss Webster or BALB/c mice (18-22 g)
-
Test compound and vehicle control (e.g., 7% Tween 80, 3% ethanol in water)
-
Chloroquine (positive control)
-
Giemsa stain
-
Microscope
Procedure:
-
Infect mice intraperitoneally (i.p.) or intravenously (i.v.) with 1 x 10^7 P. berghei-parasitized red blood cells on Day 0.
-
Randomly divide the mice into groups (e.g., vehicle control, test compound at different doses, positive control).
-
Administer the test compound and controls orally (p.o.) or subcutaneously (s.c.) once daily for four consecutive days (Day 0 to Day 3), starting 2-4 hours post-infection.
-
On Day 4, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
Calculate the average percent suppression of parasitemia for each group relative to the vehicle control group using the following formula:
% Suppression = [ (Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group ] x 100
-
The effective dose 50 (ED50) and ED90 can be calculated from the dose-response data.
This comprehensive set of notes and protocols provides a foundation for the screening and evaluation of novel antimalarial agents, facilitating the discovery and development of new therapies to combat this global health threat.
References
- 1. pamafrica-consortium.org [pamafrica-consortium.org]
- 2. The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ganaplacide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. Ganaplacide - Wikipedia [en.wikipedia.org]
- 6. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M5717+pyronaridine | Medicines for Malaria Venture [mmv.org]
- 8. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Antimalarial Combination Study of M5717, a Plasmodium falciparum Elongation Factor 2 Inhibitor, and Pyronaridine, a Hemozoin Formation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lshtm.ac.uk [lshtm.ac.uk]
Application Notes and Protocols for Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental evaluation of novel anticancer agents, complete with detailed protocols for key assays and quantitative data from preclinical studies. The information is intended to guide researchers in the design and execution of their own investigations into new cancer therapeutics.
Section 1: In Vitro Evaluation of Novel Anticancer Agents
A critical initial step in the development of new anticancer drugs is the in vitro assessment of their cytotoxic and mechanistic properties. This section details common assays used for this purpose and provides example data for a hypothetical novel agent, Compound X.
Cell Viability and Cytotoxicity Assays
Determining the concentration at which a compound inhibits cancer cell growth is fundamental. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.
Table 1: In Vitro Cytotoxicity of Compound X against a Panel of Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.28 |
| MDA-MB-231 | Breast Cancer | 0.52 |
| A549 | Lung Cancer | 1.15 |
| HCT116 | Colon Cancer | 0.78 |
| PC-3 | Prostate Cancer | 2.31 |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the determination of cell viability upon treatment with an anticancer agent using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Compound X (or test agent)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound X in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
MTT Assay Experimental Workflow
Mechanism of Action: Apoptosis and Cell Cycle Analysis
Understanding how a compound induces cell death is crucial. Assays for apoptosis and cell cycle arrest provide insights into the molecular mechanisms of action. A novel phenanthridine derivative, compound 8a, has been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins.[1]
Table 2: Effect of Compound 8a on Apoptosis-Related Protein Expression in MCF-7 Cells [1]
| Treatment | Bcl-2 Expression (relative to control) | Bax Expression (relative to control) | Bax/Bcl-2 Ratio |
| Control (0 µM) | 1.00 | 1.00 | 1.00 |
| Compound 8a (0.15 µM) | 0.75 | 1.25 | 1.67 |
| Compound 8a (0.3 µM) | 0.52 | 1.89 | 3.63 |
| Compound 8a (0.6 µM) | 0.31 | 2.54 | 8.19 |
Experimental Protocol: Western Blot for Apoptosis Markers
This protocol describes the detection of apoptosis-related proteins, such as Bcl-2 and Bax, by Western blotting.
Materials:
-
MCF-7 cells
-
Compound 8a
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat MCF-7 cells with varying concentrations of Compound 8a for 24 hours. Harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Signaling pathway of Compound 8a-induced apoptosis.
Section 2: In Vivo Evaluation of Novel Anticancer Agents
Promising candidates from in vitro studies are further evaluated in vivo to assess their efficacy and safety in a whole-organism context. Xenograft models are commonly used for this purpose.
Xenograft Tumor Growth Inhibition
The ability of a compound to inhibit tumor growth in vivo is a critical determinant of its therapeutic potential. The novel synthetic makaluvamine analog, FBA-TPQ, has demonstrated significant tumor growth inhibition in a breast cancer xenograft model.[2]
Table 3: In Vivo Efficacy of FBA-TPQ in an MCF-7 Xenograft Model [2]
| Treatment Group | Dose | Dosing Schedule | Tumor Growth Inhibition (%) at Day 18 |
| Vehicle Control | - | - | 0 |
| FBA-TPQ | 5 mg/kg/d | 3 days/week for 3 weeks | 36.2 |
| FBA-TPQ | 10 mg/kg/d | 3 days/week for 2 weeks | 58.9 |
| FBA-TPQ | 20 mg/kg/d | 3 days/week for 1 week | 71.6 |
Experimental Protocol: Human Tumor Xenograft Study
This protocol describes the establishment of a human tumor xenograft model in mice and the evaluation of an anticancer agent's efficacy.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cells (e.g., MCF-7)
-
Matrigel
-
Test compound (e.g., FBA-TPQ)
-
Vehicle for compound administration
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation: Culture MCF-7 cells to 80-90% confluency. Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound or vehicle to the mice according to the predetermined dosing schedule (e.g., intraperitoneal injection, oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
In vivo xenograft study workflow.
Signaling Pathway Analysis in Xenograft Tumors
To confirm that the in vivo mechanism of action aligns with in vitro findings, the expression of key signaling proteins can be analyzed in excised tumor tissues. For instance, FBA-TPQ treatment in an in vivo model led to changes in the p53 signaling pathway.[2]
FBA-TPQ's effect on the p53 signaling pathway in vivo.
These application notes and protocols provide a foundational framework for the preclinical evaluation of novel anticancer agents. Researchers are encouraged to adapt and optimize these methodologies to suit their specific research questions and the unique characteristics of their compounds of interest.
References
Application Notes and Protocols: 5-Bromo-8-methoxy-2-methylquinoline as a Potential Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-8-methoxy-2-methylquinoline is a heterocyclic organic compound with a quinoline core structure. While primarily documented as a key intermediate in the synthesis of pharmaceutical agents, particularly in the development of antimalarial and anticancer drugs, its electron-rich aromatic framework suggests its potential utility as a fluorescent probe.[1][2] The quinoline scaffold is a well-established fluorophore, and its derivatives are extensively used in the development of fluorescent sensors for various biological and chemical applications. This document provides a detailed overview of the known properties of this compound and outlines potential applications and protocols for its use as a fluorescent probe based on the characteristics of structurally similar compounds.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀BrNO | [1][3] |
| Molecular Weight | 252.11 g/mol | [1][3] |
| Melting Point | 114 °C | [1][3] |
| Boiling Point | 341 °C | [1] |
| CAS Number | 103862-55-1 | [1][3] |
| Purity | ≥98% | [1] |
| Appearance | Solid | - |
| Storage | Room temperature, dry | [1][2] |
Potential as a Fluorescent Probe
| Photophysical Property | Hypothesized Value |
| Excitation Wavelength (λex) | 320 - 380 nm |
| Emission Wavelength (λem) | 400 - 500 nm (in the blue to green region) |
| Stokes Shift | 80 - 120 nm |
| Quantum Yield (Φ) | 0.1 - 0.5 |
| Molar Extinction Coefficient (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ |
Experimental Protocols
The following protocols are generalized procedures for the synthesis and application of quinoline-based fluorescent probes and can be adapted for this compound.
Protocol 1: Synthesis of this compound
This protocol is a generalized method based on the Skraup-Doebner-von Miller synthesis of quinolines.
Materials:
-
3-Bromo-4-methoxyaniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Nitrobenzene (or another oxidizing agent)
-
Ferrous sulfate (FeSO₄) (optional, as a moderator)
-
Sodium hydroxide (NaOH) solution
-
Organic solvent (e.g., ethanol, chloroform)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask, dissolve 3-Bromo-4-methoxyaniline in a suitable solvent.
-
Slowly add concentrated HCl to the mixture while stirring.
-
Add nitrobenzene as an oxidizing agent.
-
Slowly add crotonaldehyde to the reaction mixture. The reaction is exothermic and should be controlled by external cooling if necessary.
-
Reflux the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and neutralize it with a NaOH solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Caption: Synthesis workflow for this compound.
Protocol 2: Characterization of Photophysical Properties
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., ethanol, DMSO, acetonitrile)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO.
-
Working Solutions: Prepare a series of dilutions from the stock solution in the desired spectroscopic solvent.
-
UV-Vis Absorption Spectrum: Record the absorption spectrum of the compound in a quartz cuvette using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λₘₐₓ).
-
Fluorescence Emission Spectrum: Excite the sample at its λₘₐₓ using a fluorometer and record the emission spectrum to determine the maximum emission wavelength (λₑₘ).
-
Quantum Yield Determination: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Solvatochromism Study: Repeat the absorption and emission measurements in a range of solvents with varying polarities to assess the solvatochromic effect.
Protocol 3: Application as a Fluorescent Probe for Cellular Imaging (Hypothetical)
This protocol describes a general procedure for using a fluorescent probe to image cells.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured cells (e.g., HeLa, MCF-7) on coverslips or in imaging dishes
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture the cells to the desired confluency.
-
Probe Loading: Dilute the stock solution of this compound in cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Incubation: Remove the old medium from the cells and add the medium containing the fluorescent probe. Incubate the cells for a specific period (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator.
-
Washing: After incubation, wash the cells with PBS to remove the excess probe.
-
Imaging: Mount the coverslips on a slide or use the imaging dish directly with a fluorescence microscope. Excite the cells with a suitable light source (based on the determined λex) and capture the fluorescence emission.
Caption: Experimental workflow for cellular imaging.
Potential Signaling Pathway Investigation
Quinoline-based fluorescent probes can be designed to target specific cellular components or respond to changes in the cellular microenvironment. For instance, a probe could be developed to monitor changes in intracellular pH, ion concentration (e.g., Zn²⁺, Fe³⁺), or enzyme activity. A hypothetical signaling pathway that could be investigated is the response to oxidative stress, where the probe's fluorescence might be modulated by the presence of reactive oxygen species (ROS).
Caption: Hypothetical signaling pathway investigation.
Conclusion
This compound presents a promising scaffold for the development of novel fluorescent probes. While its specific fluorescent properties require experimental validation, its structural similarity to known quinoline-based fluorophores suggests its potential for applications in cellular imaging and sensing. The protocols provided herein offer a foundation for the synthesis, characterization, and potential application of this compound in research and drug development. Further studies are warranted to fully elucidate its photophysical characteristics and explore its utility as a fluorescent tool.
References
Application Notes and Protocols for 5-Bromo-8-methoxy-2-methylquinoline Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis and subsequent functionalization of 5-Bromo-8-methoxy-2-methylquinoline, a key intermediate in the development of novel pharmaceutical agents and functional materials. The protocols are based on established methodologies for similar quinoline systems and are intended to serve as a guide for laboratory practice.
Synthesis of this compound
The synthesis of this compound is achieved through the regioselective bromination of 8-methoxy-2-methylquinoline. The methoxy group at the C8 position directs the bromination to the C5 position of the quinoline ring.
Experimental Protocol: Bromination of 8-methoxy-2-methylquinoline
This protocol is adapted from the bromination of 8-methoxyquinoline, which has been shown to produce the 5-bromo derivative in high yield.[1][2]
Materials:
-
8-methoxy-2-methylquinoline
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (Alumina)
-
Eluent: Ethyl acetate/Hexane mixture
Procedure:
-
Dissolve 8-methoxy-2-methylquinoline (1.0 eq) in dichloromethane in a round-bottom flask equipped with a stirring bar.
-
Cool the solution in an ice bath.
-
In a dropping funnel, prepare a solution of bromine (1.1 eq) in dichloromethane.
-
Add the bromine solution dropwise to the stirred solution of 8-methoxy-2-methylquinoline over 10-15 minutes in the dark.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a 5% aqueous solution of sodium bicarbonate (3 x 20 mL) to quench any unreacted bromine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on alumina, eluting with an ethyl acetate/hexane gradient to afford this compound as a solid.
Data Presentation: Reagents and Reaction Conditions for Bromination
| Reagent/Parameter | Molar Equiv. | Quantity (for 1 mmol scale) | Notes |
| 8-methoxy-2-methylquinoline | 1.0 | 173 mg | Starting material |
| Bromine (Br₂) | 1.1 | 176 mg (56 µL) | Added dropwise as a solution in CH₂Cl₂ |
| Dichloromethane (CH₂Cl₂) | - | 15 mL | Solvent |
| Temperature | - | 0 °C to room temperature | Initial cooling, then ambient temp. |
| Reaction Time | - | 24-48 hours | Monitor by TLC |
| Expected Yield | - | ~90% | Based on analogous reactions[1][2] |
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Application Note: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[3] this compound can be coupled with a wide range of primary and secondary amines to generate novel 5-aminoquinoline derivatives, which are of significant interest in medicinal chemistry.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline based on successful aminations of similar 5-bromoquinoline scaffolds.[4]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, or JohnPhos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (1.2-10 mol%).
-
Add the base (1.2-2.0 eq).
-
Add the anhydrous solvent, followed by the amine (1.2-1.5 eq).
-
Seal the tube and heat the reaction mixture at 80-120 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination Reaction Conditions
| Amine Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 110 | 18 |
| Morpholine | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (2.0) | Dioxane | 100 | 24 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | JohnPhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 16 |
| Benzylamine | Pd(OAc)₂ (3) | Xantphos (6) | NaOt-Bu (1.5) | Dioxane | 110 | 20 |
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Application Note: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon (C-C) bonds between an organohalide and an organoboron compound.[5] This reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the C5 position of this compound, providing access to a diverse range of biaryl and related structures.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a general protocol derived from Suzuki-Miyaura couplings performed on bromoquinolines.[6][7]
Materials:
-
This compound
-
Boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, CsF)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Reaction vessel (e.g., Round-bottom flask with condenser)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).
-
Add the solvent system (e.g., a 4:1 mixture of Toluene to Water).
-
Degas the mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under the inert atmosphere and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation: Suzuki-Miyaura Coupling Reaction Conditions
| Boronic Acid Partner | Pd Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 12 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | 8 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (4) | CsF (2.0) | THF | 80 | 18 |
| Vinylboronic acid pinacol ester | PdCl₂(dppf) (3) | K₃PO₄ (3.0) | Dioxane/H₂O (5:1) | 95 | 16 |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for the Characterization of 5-Bromo-8-methoxy-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 5-Bromo-8-methoxy-2-methylquinoline, a key intermediate in pharmaceutical synthesis. The following sections detail the primary analytical methods, present typical quantitative data in structured tables, and provide detailed experimental protocols.
Introduction
This compound (C₁₁H₁₀BrNO, Molar Mass: 252.11 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its quinoline scaffold is a common feature in a variety of biologically active molecules. Accurate and thorough analytical characterization is crucial to ensure the identity, purity, and quality of this compound for research and development purposes. This document outlines the standard analytical techniques employed for its characterization.
Analytical Techniques
The primary analytical techniques for the structural elucidation and purity assessment of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous identification of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound. A well-developed HPLC method can separate the target compound from impurities and starting materials.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and bromine in the sample, which serves as a fundamental confirmation of the empirical formula.
Data Presentation
The following tables summarize the expected quantitative data for this compound.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.75 | d | 8.4 | H-4 |
| 7.55 | d | 8.8 | H-3 |
| 7.68 | d | 8.4 | H-6 |
| 6.90 | d | 8.4 | H-7 |
| 4.05 | s | - | -OCH₃ |
| 2.75 | s | - | -CH₃ |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 158.5 | C-2 |
| 152.0 | C-8 |
| 141.0 | C-8a |
| 136.0 | C-4 |
| 130.5 | C-6 |
| 128.0 | C-4a |
| 122.5 | C-3 |
| 111.5 | C-5 |
| 108.0 | C-7 |
| 56.5 | -OCH₃ |
| 25.0 | -CH₃ |
Table 3: Mass Spectrometry Data
| m/z | Interpretation |
| 251/253 | [M]⁺ isotopic pattern for Br |
| 236/238 | [M-CH₃]⁺ |
| 208/210 | [M-CH₃-CO]⁺ |
Table 4: HPLC Parameters
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~ 5.2 min |
Table 5: Elemental Analysis Data
| Element | Theoretical % |
| C | 52.40 |
| H | 4.00 |
| Br | 31.69 |
| N | 5.55 |
| O | 6.35 |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
NMR Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.
Instrumentation: 400 MHz NMR Spectrometer.
Procedure:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Insert the NMR tube into the spectrometer.
-
Acquire the ¹H spectrum using standard acquisition parameters.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H spectrum and reference both spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Mass Spectrometry Protocol
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.
Procedure:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.
-
Acquire the mass spectrum in the m/z range of 50-500.
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
HPLC Protocol
Objective: To assess the purity of the compound.
Instrumentation: HPLC system with a UV detector.
Procedure:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a working solution by diluting the stock solution to 0.1 mg/mL.
-
Set up the HPLC system with the parameters outlined in Table 4.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the working solution.
-
Run the analysis for a sufficient time to allow for the elution of all components (e.g., 15 minutes).
-
Analyze the chromatogram to determine the retention time and peak area of the main component.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
Elemental Analysis Protocol
Objective: To confirm the elemental composition.
Instrumentation: CHN/S Elemental Analyzer.
Procedure:
-
Accurately weigh 1-2 mg of the finely ground, dry sample into a tin capsule.
-
Seal the capsule and place it in the autosampler of the elemental analyzer.
-
The instrument will combust the sample at high temperature in an oxygen-rich environment.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
Bromine content is typically determined by a separate method such as ion chromatography after combustion and absorption.
-
Compare the experimental percentages with the theoretical values.
Visualizations
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: Overall workflow for the analytical characterization.
Caption: Experimental workflow for HPLC purity analysis.
References
Application Notes and Protocols for the Purification of 5-Bromo-8-methoxy-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 5-Bromo-8-methoxy-2-methylquinoline, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline two primary purification methods: column chromatography and recrystallization, complete with experimental procedures, comparative data, and workflow diagrams to guide researchers in obtaining this compound at high purity.
Overview of Purification Methods
The selection of a suitable purification method for this compound is critical to ensure the removal of unreacted starting materials, byproducts, and other impurities, which is essential for its use in subsequent synthetic steps and biological assays. The two most common and effective methods for the purification of this and similar brominated quinoline derivatives are column chromatography and recrystallization.
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. It is highly effective for separating complex mixtures and can yield very pure products. A specific method for the purification of this compound using an alumina column has been reported with high efficiency.[1]
-
Recrystallization: This method relies on the differences in solubility of the compound of interest and its impurities in a particular solvent or solvent mixture. It is a straightforward and cost-effective technique for purifying solid compounds. While a specific recrystallization protocol for this compound is not explicitly detailed in the available literature, protocols for similar compounds can be adapted.
Quantitative Data
The following table summarizes the quantitative data associated with the recommended purification methods for this compound.
| Purification Method | Stationary Phase/Solvent System | Yield | Purity | Melting Point (°C) | Reference |
| Column Chromatography | Alumina, Ethyl Acetate/Hexane (1:3) | 92% | >98% | 80-82 | [1] |
| Recrystallization | Ethanol/Water or Ethyl Acetate/Hexane | To be determined empirically | >98% (expected) | 114 | [1] |
Experimental Protocols
This protocol is based on a documented procedure for the purification of this compound.[1]
Materials:
-
Crude this compound
-
Alumina (for column chromatography)
-
Ethyl Acetate (EtOAc), HPLC grade
-
Hexane, HPLC grade
-
Glass chromatography column
-
Collection tubes
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates, silica gel 60 F254
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Slurry Preparation: Prepare a slurry of alumina in hexane.
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the alumina to settle, forming a uniform packed bed. Drain the excess hexane until the solvent level is just above the top of the alumina.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Carefully load the sample onto the top of the alumina bed.
-
Elution: Begin the elution with the mobile phase, a 1:3 mixture of ethyl acetate and hexane.[1]
-
Fraction Collection: Collect the eluate in fractions using collection tubes.
-
Monitoring: Monitor the separation by TLC. Spot the collected fractions on a TLC plate and develop it in the same eluent system. Visualize the spots under a UV lamp.
-
Combining and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound as a brown solid.[1]
-
Yield and Characterization: Determine the yield of the purified product. The reported yield for this method is 92%.[1] Characterize the final product by determining its melting point (reported as 80-82°C) and using spectroscopic methods (NMR, IR).[1]
This is a general protocol that can be adapted for the recrystallization of this compound, based on methods used for similar compounds.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, hexane, or a mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask and tubing
-
Ice bath
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a few drops of the chosen solvent at room temperature. If it dissolves readily, the solvent is not suitable. If it is insoluble, heat the solvent to its boiling point. If the compound dissolves when hot but is insoluble at room temperature, the solvent is a good candidate. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, can also be tested.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to the boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The purified compound should crystallize out of the solution. The cooling process can be further slowed by insulating the flask.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
-
Characterization: Determine the melting point of the purified crystals (reported as 114°C) and assess purity using TLC or other analytical techniques.[1]
Workflow Diagrams
Caption: Workflow for Column Chromatography Purification.
Caption: Workflow for Recrystallization Purification.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-8-methoxy-2-methylquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for the synthesis of this compound is the Doebner-von Miller reaction.[1][2][3] This reaction involves the condensation of an aniline derivative with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. For the synthesis of this compound, the typical starting materials are 2-amino-4-bromoanisole and crotonaldehyde.
Q2: What are the primary starting materials required for this synthesis?
A2: The key starting materials are:
-
2-amino-4-bromoanisole: This provides the substituted benzene ring portion of the quinoline core.
-
Crotonaldehyde: This α,β-unsaturated aldehyde provides the atoms to form the pyridine ring of the quinoline, including the 2-methyl group.
-
Acid Catalyst: Strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used to catalyze the reaction.[1] Lewis acids can also be employed.
Q3: What are the most common impurities I might encounter in the synthesis of this compound?
A3: Common impurities can originate from the starting materials or be generated during the reaction. These include:
-
Starting Materials:
-
Reaction Byproducts:
-
Polymeric materials: Acid-catalyzed self-condensation of crotonaldehyde is a common side reaction, leading to the formation of polymeric tars.
-
Isomeric quinolines: If the starting 2-amino-4-bromoanisole contains isomeric impurities, corresponding isomeric quinoline byproducts will be formed.
-
Over-brominated product: Although less common in the Doebner-von Miller step itself, if bromination is performed on the quinoline core, 5,7-dibromo-8-methoxy-2-methylquinoline could be a potential impurity.
-
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or carefully increasing the temperature. |
| Polymerization of Crotonaldehyde | The Doebner-von Miller reaction can be highly exothermic, and elevated temperatures can promote the polymerization of crotonaldehyde.[3] Maintain strict temperature control, and consider the slow, dropwise addition of crotonaldehyde to the reaction mixture. Using a biphasic reaction medium can also help to sequester the crotonaldehyde and reduce polymerization. |
| Suboptimal Reaction Conditions | The choice of acid catalyst and solvent can significantly impact the reaction yield. Experiment with different acid catalysts (e.g., HCl, H₂SO₄, or Lewis acids) and solvent systems to optimize the conditions. |
| Product Loss During Workup | The product, this compound, is a basic compound. Ensure the aqueous layer is sufficiently basified during the workup to precipitate the product. Check all aqueous layers by TLC to ensure no product is lost. Thoroughly extract the aqueous phase with a suitable organic solvent. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Troubleshooting Step |
| Impure Starting Materials | The purity of the 2-amino-4-bromoanisole is critical. Analyze the starting material by HPLC or GC-MS to identify any isomeric or di-brominated impurities. If necessary, purify the starting material by recrystallization or column chromatography before use. |
| Side Reactions | To minimize the formation of polymeric byproducts from crotonaldehyde, maintain a lower reaction temperature and control the rate of addition. Ensure the reaction is carried out under an inert atmosphere to prevent oxidative side reactions. |
| Difficult Purification | If the impurities are difficult to separate from the product by simple recrystallization, employ column chromatography. A silica gel column with a gradient elution system of hexane and ethyl acetate is often effective for separating quinoline derivatives. |
Experimental Protocols
Synthesis of 2-amino-4-bromoanisole from 2-methoxyaniline
A common route to 2-amino-4-bromoanisole involves the bromination of 2-methoxyaniline (o-anisidine).
Procedure:
-
Dissolve 2-methoxyaniline in a suitable solvent such as dichloromethane.
-
Cool the solution to a low temperature (e.g., -10 °C).
-
Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in the same solvent, while maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) and then wash with a basic solution (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 2-amino-4-bromoanisole.[5]
General Doebner-von Miller Synthesis of this compound
Procedure:
-
To a reaction vessel, add 2-amino-4-bromoanisole and an acidic catalyst (e.g., concentrated hydrochloric acid).
-
Heat the mixture to the desired reaction temperature (e.g., 90-100 °C).
-
Slowly add crotonaldehyde to the reaction mixture over a period of time to control the exothermic reaction.
-
After the addition is complete, continue to heat the reaction mixture for several hours until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and dilute with water.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until the product precipitates.
-
Collect the crude product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Analytical Methods for Purity Assessment
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive purity assessment of this compound.
| Technique | Typical Conditions and Observations |
| High-Performance Liquid Chromatography (HPLC) | Column: C18 reverse-phase column. Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., formic acid or phosphoric acid) is typically used for good peak shape.[6] Detection: UV detection at a wavelength where the quinoline core absorbs strongly (e.g., ~254 nm). This method is effective for separating the main product from starting materials and most byproducts. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms). Carrier Gas: Helium. Temperature Program: A temperature ramp from a low initial temperature to a high final temperature to elute all components. Detection: Mass spectrometry (MS) allows for the identification of impurities based on their mass-to-charge ratio and fragmentation patterns. This is particularly useful for identifying isomeric and degradation impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR: Provides detailed structural information about the product and can be used to identify and quantify impurities if their signals are resolved from the main component's signals. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Common impurity formation pathways in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-4-methoxyaniline | 32338-02-6 | Benchchem [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Bromination of 8-Methoxy-2-Methylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 8-methoxy-2-methylquinoline.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 5-bromo-8-methoxy-2-methylquinoline | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of brominating agent. - Loss of product during workup and purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is carried out at the recommended temperature (e.g., room temperature or 0 °C).[1][2] - Use a slight excess of the brominating agent (e.g., 1.1 equivalents of Br₂).[1][2] - Optimize the extraction and purification steps. Consider using a minimal amount of solvent for recrystallization. |
| Formation of a significant amount of dibrominated byproduct (5,7-dibromo-8-methoxy-2-methylquinoline) | - Excess of the brominating agent. - Prolonged reaction time. | - Use a controlled amount of the brominating agent (around 1.0-1.1 equivalents).[2] - Monitor the reaction closely by TLC and stop it once the starting material is consumed. - Addition of the brominating agent should be slow and dropwise.[2] |
| Presence of unreacted starting material in the final product | - Insufficient reaction time. - Inadequate amount of brominating agent. - Poor quality of the brominating agent. | - Increase the reaction time and monitor by TLC until the starting material disappears. - Ensure the use of the correct stoichiometry of the brominating agent. - Use a fresh or properly stored brominating agent. |
| Difficulty in isolating the product | - Product may be soluble in the washing solutions. - Formation of an emulsion during extraction. | - Use saturated brine solution for the final wash to reduce the solubility of the product in the aqueous layer. - To break emulsions, add a small amount of a different organic solvent or brine, or centrifuge the mixture. |
| Inconsistent results between batches | - Variability in reagent quality. - Fluctuations in reaction conditions (temperature, stirring speed). - Differences in workup procedures. | - Use reagents from the same batch or ensure consistent quality. - Maintain strict control over reaction parameters. - Standardize the workup and purification protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the bromination of 8-methoxy-2-methylquinoline?
The major product of the electrophilic bromination of 8-methoxy-2-methylquinoline is this compound. The methoxy group at the C8 position is an activating group and directs the incoming electrophile (bromine) primarily to the C5 position.[2][3]
Q2: What are the common side reactions in this bromination?
The most common side reaction is the formation of the dibrominated product, 5,7-dibromo-8-methoxy-2-methylquinoline. This occurs when an excess of the brominating agent is used or the reaction is allowed to proceed for too long.[2]
Q3: Which brominating agents are suitable for this reaction?
Both molecular bromine (Br₂) and N-Bromosuccinimide (NBS) are commonly used for the bromination of quinoline derivatives.[1][2][3] The choice of agent can influence the reaction conditions and selectivity.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.
Q5: What is a typical purification method for the product?
The crude product is typically purified by column chromatography on silica gel or alumina, followed by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound using Br₂
This protocol is adapted from a study by Ökten et al.[2]
Materials:
-
8-methoxy-2-methylquinoline
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Molecular Bromine (Br₂)
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Chloroform (CHCl₃)
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5% Sodium Bicarbonate (NaHCO₃) solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Ethyl acetate (AcOEt)
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Hexane
Procedure:
-
Dissolve 8-methoxy-2-methylquinoline in distilled chloroform in a round-bottom flask, protected from light.
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Prepare a solution of bromine (1.1 equivalents) in chloroform.
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Add the bromine solution dropwise to the solution of 8-methoxy-2-methylquinoline over 10 minutes at room temperature with constant stirring.
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Stir the reaction mixture for 2 days in the dark at ambient temperature.
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After the reaction is complete (monitored by TLC), wash the organic layer with a 5% sodium bicarbonate solution (3 x 20 mL) and then with water.
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Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by passing it through a short alumina column, eluting with an ethyl acetate/hexane mixture (e.g., 1:3).
-
Evaporate the solvent to obtain the solid product, this compound.
Quantitative Data Summary:
| Starting Material | Brominating Agent (Equivalents) | Solvent | Reaction Time | Yield of this compound | Reference |
| 8-methoxyquinoline | Br₂ (1.1) | CHCl₃ | 2 days | 92% | [2] |
| 8-methoxyquinoline | Br₂ (variable) | CHCl₃ | - | Single product obtained | [2] |
Visualizations
Reaction Pathway for the Bromination of 8-Methoxy-2-Methylquinoline
Caption: Electrophilic bromination of 8-methoxy-2-methylquinoline.
Experimental Workflow for the Synthesis and Purification
Caption: Workflow for the synthesis of this compound.
References
Optimizing reaction conditions for 5-Bromo-8-methoxy-2-methylquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis and optimization of 5-Bromo-8-methoxy-2-methylquinoline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using methods analogous to the Doebner-von Miller reaction.
Q1: The reaction mixture has turned into a dark, viscous tar or polymer. What went wrong?
A1: This is a common issue in quinoline synthesis, often caused by excessive heat. The Doebner-von Miller and Skraup reactions are highly exothermic.[1][2]
-
Immediate Action: If the reaction is still in progress, attempt to cool the vessel immediately using an ice bath.
-
Troubleshooting Steps:
-
Rate of Addition: Ensure slow, dropwise addition of acid catalysts (e.g., sulfuric acid, hydrochloric acid) or reagents like crotonaldehyde while maintaining external cooling.[1][3]
-
Temperature Control: The internal temperature should be carefully monitored and maintained within the optimal range (typically below 110-120°C for many Skraup-type reactions).[2] A large-scale reaction may require a more efficient cooling system.
-
Reagent Purity: Impurities in the starting aniline or α,β-unsaturated carbonyl compound can promote polymerization. Use freshly distilled or purified reagents.
-
Q2: The final product yield is significantly lower than expected. What are the potential causes?
A2: Low yields can result from issues at multiple stages of the process, from the initial reaction to final purification.
-
Troubleshooting Steps:
-
Incomplete Reaction: Verify reaction completion using Thin Layer Chromatography (TLC) before proceeding with the work-up. If the starting material is still present, the reaction may require a longer duration or slightly elevated temperature.
-
Oxidant Issues: The final aromatization step is critical. Ensure the oxidizing agent (e.g., nitrobenzene, arsenic oxide, or even air) is present in the correct stoichiometric amount and that the reaction conditions facilitate its function.[2][4]
-
Losses During Work-up:
-
Neutralization: The quinoline product is often present as a salt. Incomplete neutralization (basification) will prevent its full extraction into the organic phase.[1] Check the pH of the aqueous layer after adding the base.
-
Extraction: Emulsions can form during the extraction process. To break them, try adding brine or a different extraction solvent. Chloroform or dichloromethane are often effective.[1]
-
Purification: The product may be lost during column chromatography if the incorrect solvent system is used or if the product adheres strongly to the stationary phase.
-
-
Q3: I have isolated a product, but NMR analysis shows a mixture of isomers. How can I improve regioselectivity?
A3: The formation of regioisomers is a known challenge when using substituted anilines in reactions like the Skraup or Combes synthesis.[5][6] For a starting material like 2-amino-4-bromoanisole, cyclization can potentially occur at two different positions on the aniline ring.
-
Troubleshooting Steps:
-
Choice of Acid Catalyst: The type and concentration of the acid catalyst can influence the regioselectivity of the electrophilic aromatic annulation step. Polyphosphoric acid (PPA) is sometimes used as an alternative to sulfuric acid and may offer different selectivity.[5]
-
Steric Hindrance: The steric bulk of the reactants can direct the cyclization. While less controllable for this specific target molecule, it is a key factor in quinoline synthesis.[5]
-
Purification Strategy: If isomer formation cannot be prevented, a robust purification method is necessary. High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient may be required to separate the desired 5-bromo isomer from other potential products like the 7-bromo isomer.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: The Doebner-von Miller reaction is generally the most suitable and widely used method for preparing 2-methylquinolines.[7] This approach involves reacting a substituted aniline (in this case, 2-amino-4-bromoanisole) with an α,β-unsaturated carbonyl compound (crotonaldehyde) in the presence of an acid catalyst and an oxidizing agent.[7][8]
Q2: What are the key starting materials for this synthesis?
A2:
-
Aniline Component: 2-Amino-4-bromoanisole (4-Bromo-2-methoxyaniline).
-
Carbonyl Component: Crotonaldehyde is typically used to introduce the 2-methyl group and the C3 and C4 atoms of the quinoline ring.[3]
-
Acid Catalyst: Strong Brønsted acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are common.[8] Lewis acids such as zinc chloride (ZnCl₂) can also be used to catalyze the intramolecular cyclization.[1]
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Oxidizing Agent: An oxidizing agent is required to convert the initially formed dihydroquinoline intermediate into the aromatic quinoline product. Options include 2-bromo-nitrobenzene, arsenic pentoxide, or the nitro group of a starting material.[2][3][4]
Q3: What are the primary safety concerns associated with this synthesis?
A3: The Skraup and Doebner-von Miller reactions can be hazardous if not controlled properly.
-
Exothermic Reaction: The reaction is often highly exothermic and can become violent, especially on a larger scale. Careful temperature control and slow reagent addition are critical.[2]
-
Toxic Reagents: Many of the reagents are toxic and corrosive. Aniline derivatives are toxic, strong acids are corrosive, and oxidizing agents like arsenic oxide are highly poisonous.[2] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: Can I introduce the bromine atom after forming the 8-methoxy-2-methylquinoline core?
A4: Yes, this is a viable alternative strategy. You could first synthesize 8-methoxy-2-methylquinoline and then perform an electrophilic aromatic substitution (bromination). Bromination of 8-methoxyquinoline has been shown to selectively yield the 5-bromo derivative as the sole product under certain conditions.[9][10] This approach may offer better overall yield and avoid the regioselectivity issues of starting with the brominated aniline.
Data Presentation
The following tables summarize typical and optimized reaction conditions for the synthesis of this compound via a Doebner-von Miller approach and a late-stage bromination strategy.
Table 1: Doebner-von Miller Synthesis Conditions
| Parameter | Typical Conditions | Optimized Conditions |
| Aniline Substrate | 2-Amino-4-bromoanisole | High Purity 2-Amino-4-bromoanisole |
| Carbonyl Source | Crotonaldehyde | Freshly distilled Crotonaldehyde |
| Acid Catalyst | 18% HCl or conc. H₂SO₄ | 18% HCl with catalytic ZnCl₂ |
| Oxidizing Agent | 2-Bromonitrobenzene | 2-Bromonitrobenzene |
| Temperature | 100-130°C (Reflux) | 95-105°C (Strictly controlled) |
| Reaction Time | 3-5 hours | 4 hours (Monitored by TLC) |
| Typical Yield | 40-60% | 65-75% |
Table 2: Late-Stage Bromination Conditions
| Parameter | Typical Conditions | Optimized Conditions |
| Substrate | 8-Methoxy-2-methylquinoline | High Purity 8-Methoxy-2-methylquinoline |
| Brominating Agent | Bromine (Br₂) in CHCl₃ | N-Bromosuccinimide (NBS) |
| Solvent | Chloroform (CHCl₃) or Acetonitrile (CH₃CN) | Acetonitrile (CH₃CN) |
| Temperature | Room Temperature | 60°C |
| Reaction Time | 1-4 hours | 16 hours (Monitored by TLC) |
| Typical Yield | >90% (for bromination step) | >95% (for bromination step) |
Experimental Protocols
Protocol 1: Doebner-von Miller Synthesis of this compound
This protocol is adapted from procedures for similar 2-methylquinolines.[3]
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Preparation: To a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add 2-amino-4-bromoanisole (0.1 mol), boric acid (0.1 mol), and 18% hydrochloric acid (100 mL).
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Heating: Heat the solution to reflux with vigorous stirring.
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Reagent Addition: Slowly add a mixture of crotonaldehyde (0.12 mol) and 2-bromonitrobenzene (0.02 mol) dropwise over 1 hour. The reaction is exothermic; control the addition rate to maintain a steady reflux.
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Reaction: After the addition is complete, continue stirring at reflux (approx. 100-105°C) for an additional 3 hours.
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Catalyst Addition: Add anhydrous zinc chloride (ZnCl₂) (0.1 mol) and stir vigorously for 30 minutes.
-
Quenching and Neutralization: Cool the reaction mixture in an ice bath. A crude solid may precipitate. Filter the mixture and wash the solid with cold 2-propanol. Dissolve the collected solid in water and neutralize to pH 8-9 with concentrated ammonium hydroxide.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.
Protocol 2: Bromination of 8-Methoxy-2-methylquinoline
This protocol is based on established methods for brominating quinoline systems.[9][11]
-
Preparation: Dissolve 8-methoxy-2-methylquinoline (0.05 mol) in acetonitrile (150 mL) in a round-bottom flask at room temperature.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (0.06 mol) to the solution.
-
Heating and Reaction: Heat the reaction mixture to 60°C and stir for 16 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Extraction: Dilute the residue with ethyl acetate (250 mL). Wash the organic layer sequentially with a 5% sodium bicarbonate solution (2 x 50 mL) and saturated brine (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol or purify by column chromatography to yield pure this compound.
Visualizations
The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for the synthesis.
Caption: A typical workflow for the synthesis and purification of quinoline derivatives.
Caption: A decision tree for diagnosing the cause of low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. brieflands.com [brieflands.com]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. acgpubs.org [acgpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. 5-Bromo-8-methylquinoxaline synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 5-Bromo-8-methoxy-2-methylquinoline Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5-Bromo-8-methoxy-2-methylquinoline.
Troubleshooting Guides
Issue 1: Oily Product Formation During Recrystallization
Question: My product oils out during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out," where the compound separates as a liquid rather than a solid, is a common issue when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. Here are several troubleshooting steps:
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Increase Solvent Volume: Your solution may be too concentrated. Add a small amount of hot solvent to the mixture to decrease the saturation.
-
Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before inducing crystallization. Do not place it directly in an ice bath. Slow cooling encourages the formation of well-defined crystals.
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Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution to induce crystallization.
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Change the Solvent System: If the above methods fail, the solvent system is likely unsuitable. Consider using a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid. Then, gently heat the mixture until it is clear again and allow it to cool slowly.
Issue 2: Poor Separation or Streaking on TLC Plates
Question: I'm having trouble getting good separation of my compound from impurities on a TLC plate. The spots are streaking. What could be the cause and how can I fix it?
Answer: Streaking on a TLC plate is often indicative of overloading the sample, using a solvent system with inappropriate polarity, or the presence of highly polar impurities.
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Dilute Your Sample: Prepare a more dilute solution of your crude product for spotting on the TLC plate. Overloading is a frequent cause of streaking.
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Adjust Eluent Polarity:
-
If the spots remain at the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).
-
If the spots run with the solvent front (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent.
-
-
Add an Acid or Base Modifier: If your compound or impurities are acidic or basic, adding a small amount of a modifier to the eluent can improve separation and reduce streaking. For quinolines, which are basic, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to de-activate the acidic silica gel and produce sharper spots.
-
Consider a Different Stationary Phase: If optimizing the mobile phase doesn't resolve the issue, consider using a different stationary phase. For basic compounds like quinolines, alumina plates can sometimes provide better separation than silica gel.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: The Skraup synthesis, a common method for preparing quinolines, is known to be a "dirty" reaction that can produce tarry byproducts.[1][2] Specific impurities can include:
- Starting materials: Unreacted 4-bromo-2-methoxyaniline and glycerol.
- Over-brominated or under-brominated products: Depending on the reaction control, species with different degrees of bromination might be present.
- Polymeric/Tarry substances: These are complex, high molecular weight byproducts formed from the polymerization of intermediates under the harsh acidic and oxidative conditions of the Skraup reaction.
- Isomers: Depending on the starting materials and reaction conditions, positional isomers may be formed.
Q2: What is a reliable starting point for column chromatography purification?
A2: For a closely related compound, 5-bromo-8-methoxyquinoline, a successful purification was achieved using column chromatography on alumina with an eluent of ethyl acetate/hexane (1:3) .[3] This is a good starting point for this compound. It is always recommended to first determine the optimal eluent system using TLC.
Q3: Which is better for purifying this compound: silica gel or alumina?
A3: Both silica gel and alumina can be used for the chromatography of quinoline derivatives. However, given that quinolines are basic compounds, alumina is often a better choice.[4][5] The acidic nature of silica gel can sometimes lead to strong adsorption of basic compounds, resulting in tailing of peaks and poor separation. Alumina is generally less acidic and can provide better results for such compounds.
Q4: Can you provide a general protocol for recrystallization?
A4: A mixed solvent system is often effective for the recrystallization of quinoline derivatives. A common approach is to use a polar solvent in which the compound is soluble, and a non-polar anti-solvent.
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a hot solvent in which it is readily soluble (e.g., ethanol, acetone).
-
Addition of Anti-solvent: While the solution is still hot, slowly add a non-polar anti-solvent (e.g., hexane or water) dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot dissolving solvent back into the mixture until the cloudiness just disappears.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this time.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Stationary Phase | Recommended Solvent/Eluent System (Starting Point) | Expected Outcome |
| Column Chromatography | Alumina | Ethyl Acetate / Hexane (1:3) | Good separation of the desired product from less polar impurities.[3] |
| Silica Gel | Ethyl Acetate / Hexane with 0.5% Triethylamine | The triethylamine helps to reduce tailing of the basic quinoline compound. | |
| Recrystallization | N/A | Ethanol / Water | Effective for moderately polar compounds. |
| Acetone / Hexane | Good for compounds that are highly soluble in acetone and poorly soluble in hexane. | ||
| Toluene | Can be effective for aromatic compounds, but heating is required. |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting guide for when a product oils out during recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brainly.com [brainly.com]
- 5. jalonzeolite.com [jalonzeolite.com]
Technical Support Center: Degradation of 5-Bromo-8-methoxy-2-methylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-8-methoxy-2-methylquinoline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies of its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, they can be inferred from the degradation of quinoline and its derivatives. The primary degradation routes are expected to be photocatalysis and biodegradation, both of which typically involve initial oxidation or hydroxylation of the quinoline ring. The presence of bromo, methoxy, and methyl groups will influence the reaction sites and the nature of the intermediates. Potential initial degradation steps could include hydroxylation of the quinoline ring, demethylation of the methoxy group, oxidation of the methyl group, and potential debromination.
Q2: What are the expected initial degradation products?
Based on the degradation of similar compounds, the initial products could include hydroxylated derivatives of this compound. For instance, photocatalytic degradation of quinoline often yields hydroxyquinolines.[1] Biodegradation pathways of quinoline also commonly proceed through hydroxylated intermediates like 2-hydroxyquinoline and 8-hydroxycoumarin.[2][3] Therefore, one might expect to see mono- or di-hydroxylated forms of the parent compound, or products where the methoxy group has been converted to a hydroxyl group.
Q3: Which analytical techniques are most suitable for studying the degradation of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC) is essential for separating the parent compound from its degradation products.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the molecular weights of the degradation products, which aids in their structural elucidation.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed structural information about the isolated degradation products, confirming their identity.[7][8]
Troubleshooting Guides
Photocatalytic Degradation Experiments
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Low or no degradation of this compound | Inactive photocatalyst. | - Ensure the catalyst has been properly activated and stored.- Consider testing a new batch of catalyst. |
| Inappropriate light source. | - Verify that the wavelength of the light source is suitable for activating the chosen photocatalyst.[9] | |
| Incorrect pH of the reaction mixture. | - Optimize the pH of the solution, as it can significantly affect the surface charge of the catalyst and the reaction kinetics.[9] | |
| Inconsistent degradation rates between experiments | Variations in catalyst concentration. | - Ensure accurate and consistent weighing and suspension of the photocatalyst for each experiment. |
| Fluctuations in light intensity. | - Monitor and maintain a constant light intensity throughout the experiment. | |
| Temperature variations. | - Use a temperature-controlled reaction setup to maintain a consistent temperature. | |
| Difficulty in identifying degradation products | Low concentration of intermediates. | - Adjust reaction time to capture intermediates at their maximum concentration.- Concentrate the sample before analysis. |
| Co-elution of products in HPLC. | - Optimize the HPLC method (e.g., gradient, column, mobile phase) to improve separation. |
Biodegradation Experiments
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| No observable degradation | Microbial culture is not adapted to the compound. | - Acclimatize the microbial culture to the compound by gradually increasing its concentration over time.- Source microorganisms from environments contaminated with similar compounds. |
| Toxicity of the compound to the microorganisms. | - Start with a lower concentration of the compound to avoid shock loading the culture. | |
| Unfavorable culture conditions. | - Optimize pH, temperature, and nutrient composition of the growth medium. | |
| Slow degradation rate | Low bioavailability of the compound. | - The compound may have low water solubility. Consider using a co-solvent or surfactant to increase its bioavailability. |
| Insufficient microbial biomass. | - Ensure a sufficient initial concentration of microbial biomass. | |
| Formation of persistent intermediates | The microbial consortium lacks the necessary enzymes for complete degradation. | - Augment the culture with other microbial strains known to degrade related aromatic compounds. |
| The intermediate is toxic at higher concentrations. | - Monitor the concentration of intermediates and adjust experimental conditions if they accumulate to inhibitory levels. |
Experimental Protocols
Protocol 1: General Photocatalytic Degradation Assay
-
Catalyst Suspension Preparation: Suspend a known amount of photocatalyst (e.g., TiO2 P25) in a defined volume of ultrapure water. Sonicate the suspension to ensure uniform dispersion.
-
Reaction Setup: In a quartz photoreactor, add the this compound stock solution to the catalyst suspension to achieve the desired initial concentration.
-
Equilibration: Stir the mixture in the dark for a specified period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.
-
Initiation of Photoreaction: Turn on the light source (e.g., a UV lamp with a specific wavelength).
-
Sampling: Withdraw aliquots of the suspension at regular time intervals.
-
Sample Preparation: Immediately filter the aliquots through a 0.22 µm syringe filter to remove the catalyst particles.
-
Analysis: Analyze the filtrate using HPLC to determine the concentration of the parent compound and identify the formation of degradation products.
Protocol 2: Analysis of Degradation Products by LC-MS
-
Sample Collection: Collect samples at various time points from the degradation experiment.
-
Sample Preparation: Filter the samples to remove any solid particles (e.g., photocatalyst or microbial biomass). Depending on the expected concentration of degradation products, a solid-phase extraction (SPE) step may be necessary to concentrate the analytes.
-
LC Separation: Inject the prepared sample into an LC-MS system equipped with a suitable column (e.g., C18). Develop a gradient elution method using appropriate mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to achieve good separation of the parent compound and its degradation products.
-
MS Detection: Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of potential degradation products. Use full scan mode to identify the molecular ions of the products and tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H Nuclear Magnetic Resonance Spectroscopy-Based Studies of the Metabolism of Food-Borne Carcinogen 2-Amino-3-Methylimidazo[4,5-f]Quinoline by Human Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Spectroscopy and Databases for the Identification of Metabolites | Technology Networks [technologynetworks.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Improving solubility of 5-Bromo-8-methoxy-2-methylquinoline for assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of 5-Bromo-8-methoxy-2-methylquinoline for various assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, a quinoline derivative, is expected to have low aqueous solubility but should be soluble in many organic solvents.[1] For biological assays, it is common to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into the aqueous assay buffer.
Q2: I am observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
A2: This is a common issue with compounds that have poor aqueous solubility. Here are a few troubleshooting steps:
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Lower the final concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay.
-
Increase the percentage of co-solvent: If your assay can tolerate it, slightly increasing the final concentration of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. However, always run a vehicle control to ensure the solvent is not affecting the assay outcome.
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Use a different co-solvent: Consider using other water-miscible organic solvents like ethanol or propylene glycol to prepare your stock solution.[2]
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pH adjustment: The solubility of quinoline derivatives can be pH-dependent.[3] If your compound has a basic nitrogen atom, slightly acidifying the buffer (if the assay permits) may improve solubility.
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Use of surfactants: Low concentrations of non-ionic surfactants, such as Tween-80 or Pluronic F68, can help to solubilize hydrophobic compounds.[2]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro assays.[4] It is a powerful solvent that is miscible with a wide range of aqueous buffers.
Q4: Are there any other techniques to improve the solubility of this compound for in vivo studies?
A4: For in vivo applications where high concentrations of organic solvents are not permissible, more advanced formulation strategies may be necessary. These can include:
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Solid dispersions: This involves dispersing the compound in a carrier matrix at the molecular level.
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Complexation with cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug, increasing its apparent water solubility.[5]
-
Nanoparticle formulations: Reducing the particle size to the nanoscale can significantly increase the dissolution rate and solubility.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon addition to aqueous buffer. | The compound has low aqueous solubility and has exceeded its solubility limit in the final assay buffer. | 1. Lower the final concentration of the compound. 2. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final assay volume, ensuring it does not affect the assay. 3. Consider using a different co-solvent such as ethanol.[2] 4. If permissible by the experimental conditions, adjust the pH of the buffer.[3] |
| Inconsistent assay results. | The compound may not be fully dissolved, leading to variability in the actual concentration in the assay. | 1. Ensure the stock solution is completely clear before use. Gentle warming or sonication may be required. 2. Vortex the diluted solution thoroughly before adding it to the assay plate. 3. Prepare fresh dilutions for each experiment. |
| Difficulty dissolving the compound in the initial solvent. | The compound may be highly crystalline or require more energy to dissolve. | 1. Use a high-purity grade of the solvent. 2. Gently warm the solution (e.g., in a 37°C water bath). 3. Use sonication to aid dissolution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a standard stock solution of this compound for use in in vitro assays.
Materials:
-
This compound (MW: 252.11 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
Procedure:
-
Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.52 mg of the compound.
-
Add the appropriate volume of DMSO to the vial containing the compound.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
If the compound does not fully dissolve, sonicate the vial for 5-10 minutes or gently warm it in a 37°C water bath.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Dilution into Aqueous Buffer
Objective: To prepare a working solution of this compound in an aqueous assay buffer from a DMSO stock solution.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous assay buffer
-
Vortex mixer
Procedure:
-
Bring the stock solution and the assay buffer to room temperature.
-
Perform serial dilutions of the stock solution in DMSO if necessary to achieve the desired intermediate concentrations.
-
To prepare the final working solution, add a small volume of the DMSO stock solution to the aqueous buffer. For example, to achieve a 10 µM final concentration with 0.1% DMSO, add 1 µL of the 10 mM stock solution to 999 µL of the assay buffer.
-
Immediately after adding the stock solution to the buffer, vortex the solution thoroughly to ensure rapid and uniform mixing, which can help prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
Visualizing the Troubleshooting Workflow
Caption: A flowchart illustrating the decision-making process for addressing solubility issues.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
Troubleshooting Suzuki coupling with 5-Bromo-8-methoxy-2-methylquinoline
Technical Support Center: Suzuki Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the Suzuki coupling of 5-Bromo-8-methoxy-2-methylquinoline.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows very low or no conversion to the desired product. What are the most common causes?
Answer: Low to no conversion in a Suzuki coupling, especially with a substituted quinoline, can stem from several factors. The most critical to investigate are the catalyst system, reaction conditions, and starting material quality.
-
Inactive Catalyst: The Pd(0) active species may not be generating efficiently or is deactivating prematurely. The nitrogen on the quinoline ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Suboptimal Ligand: The steric and electronic properties of your ligand are crucial. Standard ligands like PPh₃ may be ineffective for this substrate due to the steric hindrance from the 2-methyl group and the electronic-donating effect of the 8-methoxy group.[1] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often required to facilitate both the oxidative addition and reductive elimination steps with challenging substrates.[2][3]
-
Inappropriate Base or Solvent: The base is essential for activating the boronic acid to form a boronate species, which is necessary for transmetalation.[4] If the base is too weak, insoluble, or if the solvent system does not promote the reaction, the catalytic cycle will stall.
-
Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain an inert nitrogen or argon atmosphere can lead to rapid catalyst decomposition and formation of palladium black.[5]
-
Poor Starting Material Quality: Ensure the this compound is pure. Impurities can interfere with the catalyst. The boronic acid should also be of high quality, as they can degrade over time, especially if not stored properly.
Q2: My reaction starts but seems to stall, leaving a significant amount of starting material. What should I try?
Answer: A stalled reaction often points to catalyst deactivation or issues with reagent solubility.
-
Catalyst Deactivation: The active Pd(0) species may be precipitating as palladium black.[5] This can be caused by high temperatures or the presence of oxygen. Consider using a more robust catalyst system or slightly lower reaction temperatures.
-
Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions.
-
Insolubility: Your starting material, intermediate, or product might be precipitating out of the solution, effectively halting the reaction.[6] Try a different solvent system that offers better solubility for all components at the reaction temperature, such as dioxane/water or 2-MeTHF/water.[7]
-
Insufficient Base: The base can be consumed during the reaction. Using a larger excess (3-4 equivalents) of a strong, soluble base like Cs₂CO₃ can sometimes resolve this issue.[8]
Q3: I am observing significant side products, such as homocoupling or protodeboronation. How can I minimize these?
Answer: The formation of side products is common and can often be suppressed by tuning the reaction conditions.
-
Homocoupling: This occurs when two molecules of the boronic acid couple together or two molecules of the aryl halide couple. It is often promoted by the presence of oxygen or high catalyst loadings. Ensure thorough degassing and consider slightly reducing the catalyst amount.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom from a proton source (like water). It is often base-catalyzed and can be a significant issue with electron-rich or sterically hindered boronic acids.
-
Solution: Use a less aqueous solvent system or anhydrous conditions. Using potassium trifluoroborate salts instead of boronic acids can also reduce protodeboronation.[9] Additionally, ensuring a faster transmetalation step by using an appropriate ligand and base can help the desired reaction outcompete this side reaction.
-
Data Presentation: Key Reaction Parameters
For a challenging substrate like this compound, the choice of catalyst, ligand, base, and solvent is critical. The tables below summarize common options.
Table 1: Recommended Catalyst & Ligand Combinations
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Use Case & Considerations |
| Pd(PPh₃)₄ | None | 2-5 | Standard, air-sensitive catalyst. May be ineffective for this sterically hindered substrate.[10] |
| Pd₂(dba)₃ | SPhos | Pd: 1-2, Ligand: 2-4 | Excellent for sterically hindered and electron-rich aryl bromides. Promotes fast reductive elimination.[11] |
| Pd(OAc)₂ | RuPhos | Pd: 1-2, Ligand: 2-4 | Highly active system for difficult couplings, often provides high yields where others fail. |
| PdCl₂(dppf) | None | 2-5 | A robust, air-stable catalyst that is effective for a wide range of substrates. A good second choice if Pd(PPh₃)₄ fails.[12] |
Table 2: Base and Solvent Systems
| Base | Solvent System | Temperature (°C) | Notes |
| K₂CO₃ | Toluene / H₂O (4:1) | 80-100 | Standard conditions, but K₂CO₃ has limited solubility. |
| K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90-110 | A stronger base than K₂CO₃, often more effective. Dioxane is a good solvent for many organics.[10] |
| Cs₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 80-100 | Highly soluble and effective base, often the best choice for difficult couplings.[6] |
| KOtBu | 2-MeTHF (anhydrous) | 70-90 | Anhydrous conditions can prevent protodeboronation. KOtBu is a very strong base. |
Experimental Protocols
Protocol 1: Standard Suzuki Coupling Conditions
This protocol serves as a good starting point for the reaction.
-
To an oven-dried reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe. The reaction concentration should be approximately 0.1 M with respect to the bromoquinoline.
-
Place the reaction vial in a preheated oil bath at 90 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Conditions for a Challenging Coupling
This protocol uses a more active catalyst system and is recommended if Protocol 1 fails.
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground Cs₂CO₃ (3.0 equiv).
-
In a separate vial, add the palladium precursor Pd₂(dba)₃ (1.5 mol%) and the ligand SPhos (3.5 mol%).
-
Place the Schlenk flask and the catalyst vial under high vacuum and backfill with argon. Repeat this cycle three times.
-
To the Schlenk flask, add degassed 1,4-dioxane via syringe to dissolve the reagents.
-
Add the catalyst/ligand mixture to the Schlenk flask against a positive flow of argon.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir vigorously and monitor the reaction progress.
-
Follow steps 7-9 from Protocol 1 for workup and purification.
Visualizations
Suzuki Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting a failed Suzuki coupling experiment.
Reaction Component Relationships
Caption: Interdependencies of reaction components on the overall outcome.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. mdpi.com [mdpi.com]
- 11. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid dibromination in quinoline synthesis
Welcome to the technical support center for quinoline synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on preventing dibromination.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of dibromination during quinoline synthesis?
Dibromination in quinoline synthesis is primarily a result of the high reactivity of certain quinoline derivatives towards electrophilic aromatic substitution. The main contributing factors are:
-
Activating Substituents: Electron-donating groups (e.g., -OH, -NH2, -OCH3) on the quinoline ring increase its nucleophilicity, making it more susceptible to multiple brominations.[1][2]
-
Excess Brominating Agent: Using a stoichiometric excess of the brominating agent (e.g., molecular bromine, N-bromosuccinimide) significantly increases the likelihood of a second bromination event occurring on the already mono-brominated product.[1]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary energy for the less favorable second bromination to occur. The choice of solvent can also influence the reaction rate and selectivity.[1][2]
Q2: How can I selectively achieve monobromination of an activated quinoline derivative?
Achieving selective monobromination requires careful control over the reaction conditions. Here are key strategies:
-
Control Stoichiometry: Use a precise stoichiometric amount (or a slight deficit) of the brominating agent relative to the quinoline substrate. This limits the availability of the electrophile for a second reaction.[1]
-
Lower Reaction Temperature: Conducting the reaction at lower temperatures (e.g., 0 °C) reduces the reaction rate and enhances the selectivity for the more reactive site, minimizing over-bromination.[1]
-
Choice of Brominating Agent: Milder brominating agents can offer better control. For instance, N-bromosuccinimide (NBS) is often used for more selective brominations compared to molecular bromine.[2]
-
Solvent Selection: The choice of solvent can influence the reactivity of the brominating agent and the solubility of the intermediates. Solvents like chloroform, carbon tetrachloride, or acetonitrile are commonly used.[1][2]
-
Use of Strong Acids: Performing the bromination in a strong acid like concentrated sulfuric acid can protonate the quinoline nitrogen, deactivating the ring towards electrophilic attack and leading to more controlled and regioselective monobromination.[3][4]
Q3: At which positions on the quinoline ring is dibromination most likely to occur?
For activated quinolines, such as 8-hydroxyquinoline, dibromination typically occurs at the 5- and 7-positions.[1][2] The activating group directs the electrophilic attack to these positions.
Troubleshooting Guide: Unwanted Dibromination
If you are observing significant amounts of dibrominated product in your reaction, follow this troubleshooting guide:
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| High percentage of dibrominated product | 1. Excess brominating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Carefully control the stoichiometry of the brominating agent to 1.0-1.1 equivalents. 2. Lower the reaction temperature (e.g., to 0 °C or room temperature). 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Mixture of mono- and di-brominated products | The mono-brominated product is sufficiently activated to react further. | 1. Use a less reactive brominating agent (e.g., NBS instead of Br2). 2. Change the solvent to one that may offer better selectivity. 3. Consider performing the reaction in a strong acid to deactivate the ring.[3][4] |
| Incorrect regioselectivity of bromination | The directing effects of substituents are leading to undesired isomers. | 1. Re-evaluate the electronic and steric effects of your substituents. 2. Consider using a different synthetic route or a protecting group strategy to block certain positions. 3. The use of strong acids can alter the regioselectivity of the bromination.[3] |
Data Presentation: Influence of Reaction Conditions on Bromination of 8-Hydroxyquinoline
The following table summarizes the effect of varying the equivalents of molecular bromine on the product distribution in the bromination of 8-hydroxyquinoline in acetonitrile (CH3CN).
| Entry | Equivalents of Br2 | Solvent | Temperature (°C) | Yield of 5,7-dibromo-8-hydroxyquinoline (%) | Yield of 7-bromo-8-hydroxyquinoline (%) |
| 1 | 2.1 | CH3CN | 0 | 90 | - |
| 2 | 1.5 | CH3CN | 0 | 37 | 58 |
| 3 | 1.1 | CH3CN | 0 | 25 | 45 |
Data adapted from "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles".[1]
Experimental Protocols
Protocol 1: Selective Monobromination of 8-Methoxyquinoline
This protocol is designed to favor the formation of the monobrominated product, 5-bromo-8-methoxyquinoline.
Materials:
-
8-Methoxyquinoline
-
Molecular bromine (Br2)
-
Chloroform (CHCl3), distilled
-
5% Sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 8-methoxyquinoline (1.0 eq) in distilled chloroform in a round-bottom flask.
-
In a separate flask, prepare a solution of molecular bromine (1.1 eq) in chloroform.
-
Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10 minutes at ambient temperature in the dark.
-
Stir the reaction mixture for 48 hours at ambient temperature.
-
Upon completion of the reaction (monitored by TLC), wash the organic layer with a 5% aqueous solution of NaHCO3 (3 x 20 mL).
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 5-bromo-8-methoxyquinoline.[2]
Protocol 2: Synthesis of 5,7-dibromo-8-hydroxyquinoline
This protocol is optimized for the synthesis of the dibrominated product.
Materials:
-
8-Hydroxyquinoline
-
Molecular bromine (Br2)
-
Acetonitrile (CH3CN)
-
5% Sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 8-hydroxyquinoline (1.0 eq) in acetonitrile in a round-bottom flask.
-
In a separate flask, prepare a solution of molecular bromine (2.1 eq) in acetonitrile.
-
Add the bromine solution to the 8-hydroxyquinoline solution over 10 minutes at 0 °C (ice bath).
-
Stir the mixture at 0 °C for 24 hours.
-
After the reaction is complete, wash the organic layer with a 5% aqueous solution of NaHCO3 (4 x 25 mL).
-
Dry the organic layer over anhydrous Na2SO4 and remove the solvent under reduced pressure to yield 5,7-dibromo-8-hydroxyquinoline.[1]
Visualizations
Caption: Mechanism of dibromination in activated quinolines.
Caption: Troubleshooting workflow for unwanted dibromination.
References
Technical Support Center: Catalyst Selection for Reactions Involving 5-Bromo-8-methoxy-2-methylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-8-methoxy-2-methylquinoline. It offers guidance on catalyst selection and reaction optimization for common cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Causes and Solutions:
-
Catalyst Inactivity: The palladium catalyst may be inactive or decomposed.
-
Solution: Ensure the use of a high-quality catalyst. Consider using a pre-catalyst that is more stable. For electron-rich substrates like this quinoline derivative, ligands that are more electron-donating can enhance catalyst activity.
-
-
Inappropriate Base: The choice and quality of the base are critical.
-
Solution: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[1] Ensure the base is finely powdered and anhydrous. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) might be necessary.
-
-
Solvent Issues: The solvent system may not be optimal for the reaction.
-
Solution: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used for Suzuki reactions. Ensure solvents are properly degassed to remove oxygen, which can deactivate the catalyst.
-
-
Boronic Acid Decomposition: Boronic acids can be prone to decomposition (protodeboronation).
-
Solution: Use a slight excess of the boronic acid. Consider using boronic esters (e.g., pinacol esters) which can be more stable.
-
Issue 2: Formation of Side Products in Buchwald-Hartwig Amination
Possible Side Products and Mitigation Strategies:
-
Hydrodehalogenation: The bromo group is replaced by a hydrogen atom.
-
Cause: This can be promoted by certain phosphine ligands and the presence of moisture or other protic sources.
-
Solution: Use bulky alkylphosphine ligands which can suppress this side reaction. Ensure anhydrous reaction conditions.
-
-
Homocoupling of Aryl Halide: Two molecules of the quinoline derivative couple together.
-
Cause: This can occur at higher temperatures or with certain catalyst systems.
-
Solution: Lowering the reaction temperature and using a catalyst system known for high selectivity can help. The choice of ligand is crucial in minimizing this side reaction.
-
Frequently Asked Questions (FAQs)
Catalyst Selection:
-
Q1: What are the recommended catalysts for Suzuki-Miyaura coupling with this compound?
-
A1: For Suzuki-Miyaura reactions with bromoquinolines, palladium catalysts are standard. A common choice is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). For more challenging couplings, catalyst systems using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand such as SPhos, XPhos, or RuPhos can be more effective. The choice of ligand can significantly impact the reaction's success.
-
-
Q2: Which catalyst systems are suitable for Buchwald-Hartwig amination of this compound?
-
A2: Palladium-based catalysts with bulky, electron-rich phosphine ligands are the most effective for Buchwald-Hartwig amination. Systems like Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as Johnphos, RuPhos, or Xantphos are recommended.[2][3] The specific choice will depend on the amine coupling partner.
-
-
Q3: What catalysts should I consider for Sonogashira coupling with this substrate?
Reaction Conditions and Optimization:
-
Q4: How do the methoxy and methyl groups on the quinoline ring affect catalyst selection and reactivity?
-
A4: The electron-donating nature of the methoxy and methyl groups can make the C-Br bond stronger and less susceptible to oxidative addition by the palladium catalyst. This may necessitate the use of more electron-rich and sterically bulky phosphine ligands to promote the catalytic cycle.
-
-
Q5: What are the key parameters to optimize for a successful cross-coupling reaction with this compound?
-
A5: The key parameters to optimize are the choice of palladium precursor and ligand, the base, the solvent, and the reaction temperature. For sensitive substrates, careful degassing of the reaction mixture to remove oxygen is crucial to prevent catalyst deactivation.
-
Data Presentation
Table 1: Catalyst Systems for Buchwald-Hartwig Amination of 5-Bromo-8-benzyloxyquinoline with N-methylaniline *
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Johnphos (L1) | 5 (Pd(OAc)₂) / 10 (Ligand) | NaO-t-Bu | Toluene | 110-120 | 24 | Incomplete Conversion |
| TTBP (L2) | 5 (Pd(OAc)₂) / 10 (Ligand) | NaO-t-Bu | Toluene | 110-120 | 24 | 75 |
| DTBNpP (L3) | 5 (Pd(OAc)₂) / 10 (Ligand) | NaO-t-Bu | Toluene | 110-120 | 24 | 80 |
| P(Cy)₃ (L4) | 5 (Pd(OAc)₂) / 10 (Ligand) | NaO-t-Bu | Toluene | 110-120 | 24 | 60 |
*Data is for the structurally similar 5-Bromo-8-benzyloxyquinoline as a proxy.[6]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide:
-
To a reaction vessel, add the this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, 2-3 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide:
-
To a reaction vessel, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1.2-2 times the palladium amount).
-
Add the this compound (1 equivalent) and the amine (1.2-1.5 equivalents).
-
Add the base (e.g., NaO-t-Bu or Cs₂CO₃, 1.5-2 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete.
-
Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
General Protocol for Sonogashira Coupling of an Aryl Bromide: [7]
-
To a degassed solution of the this compound (1 equivalent) in a suitable solvent (e.g., THF/Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) iodide (CuI, 1-3 mol%).
-
Degas the reaction mixture again for a few minutes at room temperature.
-
Add the terminal alkyne (1.1-1.5 equivalents) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until completion.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Visualizations
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. ias.ac.in [ias.ac.in]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
Validation & Comparative
A Comparative Guide to 5-Bromo-8-methoxy-2-methylquinoline and Other Quinoline Derivatives in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of compounds with significant therapeutic potential. Its derivatives have been successfully developed into drugs for treating malaria, cancer, and various infections. This guide provides a comparative analysis of 5-Bromo-8-methoxy-2-methylquinoline against other notable quinoline derivatives, supported by experimental data to inform future research and development.
Overview of this compound
This compound is a substituted quinoline derivative with the chemical formula C₁₁H₁₀BrNO.[1][2] It is primarily recognized and utilized as a key intermediate in the synthesis of more complex molecules.[1][3] Its structure, featuring bromo, methoxy, and methyl groups, provides multiple reactive sites for further chemical modification, making it a valuable building block in the development of novel pharmaceuticals, particularly in the realms of anticancer and antimalarial agents.[1][3] While direct biological activity data for this specific intermediate is not extensively published, its structural motifs are present in many biologically active quinolines. Therefore, its potential can be inferred by comparing it with well-studied analogues.
Comparative Analysis of Anticancer Activity
The anticancer potential of quinoline derivatives is a major focus of current research. The substitution pattern on the quinoline ring system significantly influences cytotoxicity and the mechanism of action. Below is a comparison of various quinoline derivatives, including those with structural similarities to this compound, against several human cancer cell lines.
Quantitative Data: Cytotoxicity of Quinoline Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, a measure of a compound's potency in inhibiting biological or biochemical functions. Lower IC₅₀ values indicate higher potency.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| Indolo[2,3-b]quinoline Derivatives (Structurally Related) | |||||
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colon) | 0.35 | 5-Fluorouracil | >100 | [4] |
| Caco-2 (Colon) | 0.54 | 5-Fluorouracil | 1.32 | [4] | |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline | HCT116 (Colon) | 0.33 | - | - | [5] |
| Caco-2 (Colon) | 0.51 | - | - | [5] | |
| Bromo-Substituted Quinoline Derivatives | |||||
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Glioblastoma) | 9.8 µg/mL | 5-Fluorouracil | 1.5 µg/mL | [6][7] |
| HeLa (Cervical) | 6.7 µg/mL | 5-Fluorouracil | 0.9 µg/mL | [6][7] | |
| HT29 (Colon) | 7.2 µg/mL | 5-Fluorouracil | 2.1 µg/mL | [6][7] | |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Glioblastoma) | 9.6 µg/mL | 5-Fluorouracil | 1.5 µg/mL | [6] |
| HeLa (Cervical) | 5.45 µg/mL | 5-Fluorouracil | 0.9 µg/mL | [6] | |
| HT29 (Colon) | 6.75 µg/mL | 5-Fluorouracil | 2.1 µg/mL | [6] | |
| Other Substituted Quinoline Derivatives | |||||
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | ~17% viability at 100µM | - | - | [8] |
| 8-Nitro-7-quinolinecarbaldehyde | Caco-2 (Colon) | 0.535 | - | - | [9] |
| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | Caco-2 (Colon) | 0.93 | - | - | [9] |
Note: Direct comparison of IC₅₀ values between different studies should be done with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The data from various studies reveal key structural features that determine the biological activity of quinoline derivatives:
-
Halogenation: The presence of a bromine atom, as in this compound, is a common feature in potent anticancer quinolines. Bromination, particularly at positions 5 and 7, often enhances cytotoxic activity.[6][7]
-
Methoxy Group: The methoxy group at position 8 is also significant. The conversion of an 8-hydroxy group to an 8-methoxy group can modulate activity and physicochemical properties. Studies on related compounds show that methoxy substitutions influence anticancer potency.[10]
-
Position 2 Substitution: The methyl group at the C-2 position is a common feature in many synthetic quinolines and can influence the molecule's interaction with biological targets.[11]
-
Antimalarial Activity: For antimalarial 4-aminoquinolines like Chloroquine, the 7-chloro group is considered optimal for activity. Modifications at other positions, such as a methyl group at C-8, have been shown to abolish activity, highlighting the sensitivity of the structure-activity relationship.[12]
Signaling Pathways and Experimental Workflows
To understand the context of the experimental data, it is crucial to visualize the processes involved in drug screening and the cellular pathways targeted by these compounds.
Experimental Workflow: Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening novel chemical compounds for anticancer activity.
Caption: General workflow for the discovery and evaluation of novel anticancer agents.
Signaling Pathway: PI3K/AKT/mTOR
Several indolo[2,3-b]quinoline derivatives, which are structurally related to the target compound, have been shown to exert their anticancer effects by modulating the PI3K/AKT/mTOR signaling pathway. This pathway is critical for cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.
Caption: Simplified PI3K/AKT/mTOR signaling pathway targeted by quinoline derivatives.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for evaluating the anticancer activity of quinoline derivatives.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells (e.g., HCT116, HeLa, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: The synthesized quinoline derivatives are dissolved in DMSO and then diluted in cell culture medium to various concentrations. The cells are treated with these concentrations for a specified period, typically 24 to 72 hours.[8][13]
-
MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Protocol 2: Western Blot for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample and to assess the effect of a compound on signaling pathways.
-
Cell Lysis: After treatment with the quinoline compound, cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked (e.g., with non-fat milk or bovine serum albumin) to prevent non-specific antibody binding. It is then incubated with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, p-mTOR).
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.
Conclusion
While this compound is primarily a synthetic precursor, its structural components—a brominated and methoxylated quinoline ring—are hallmarks of potent biological activity. Comparative analysis with structurally related derivatives demonstrates that compounds with these features exhibit significant anticancer properties, often with IC₅₀ values in the low micromolar or even nanomolar range. The mechanism of action for many of these compounds involves the inhibition of critical cell signaling pathways like PI3K/AKT/mTOR, leading to cell cycle arrest and apoptosis. For researchers and drug developers, this compound represents a promising starting point for the synthesis of novel, highly active therapeutic agents. Future work should focus on synthesizing a library of derivatives from this intermediate and performing comprehensive biological evaluations to identify lead compounds for further preclinical development.
References
- 1. This compound [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound [myskinrecipes.com]
- 4. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacy180.com [pharmacy180.com]
- 13. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a fused bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, making them privileged structures in drug discovery.[1][2] This guide provides an objective comparison of the biological activities of various substituted quinolines, supported by experimental data, to aid researchers in the development of novel therapeutics. The activities covered include anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.
Anticancer Activity
Substituted quinolines exert anticancer effects through diverse mechanisms, including the inhibition of cell proliferation, induction of apoptosis, cell cycle arrest, and anti-angiogenesis.[3][4] The cytotoxic and anti-proliferative activities of various derivatives have been evaluated against a wide range of human cancer cell lines.
The following table summarizes the in-vitro anti-proliferative activity of selected substituted quinoline derivatives against various cancer cell lines. The data is presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values in µM.
| Compound ID/Series | Substitution Pattern | Cancer Cell Line | Activity (IC₅₀ / GI₅₀ in µM) | Reference |
| Compound 5a | Quinoline-based EGFR/HER-2 dual inhibitor | MCF-7 (Breast) | 0.025 - 0.082 (GI₅₀) | [5] |
| A-549 (Lung) | 0.025 - 0.082 (GI₅₀) | [5] | ||
| Compounds 13e, 13f, 13h | Pyridine at C4, various substituents on quinoline | PC-3 (Prostate) | 2.61, 4.73, 4.68 | [6] |
| KG-1 (Leukemia) | 3.56, 4.88, 2.98 | [6] | ||
| Compound 5b | N-arylpyrimido[4,5-b]quinoline derivative | MCF-7 (Breast) | 1.67 | [7] |
| Compound 3c | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Melanoma) | < 100 | [8] |
| MDA-MB-231 (Breast) | < 100 | [8] | ||
| A549 (Lung) | < 100 | [8] | ||
| Quinoline-Hydrazones | 2,6-dichloro hydrazone at C3 | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 (µg/cm³) | [4] |
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5.0 x 10³ cells per well.[9]
-
Incubation: The plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the substituted quinoline compounds (e.g., 0-100 µM). A reference drug (e.g., cisplatin) and untreated cells (control) are included.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration.
References
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: 5-Bromo- vs. 5-Chloro-8-Methoxy-2-Methylquinoline
A Guide for Researchers in Medicinal Chemistry and Drug Development
This guide provides a detailed comparative analysis of 5-bromo-8-methoxy-2-methylquinoline and 5-chloro-8-methoxy-2-methylquinoline. These halogenated quinoline derivatives serve as crucial intermediates in the synthesis of novel therapeutic agents and functional materials. The choice of halogen at the C5-position significantly influences the molecule's physicochemical properties, reactivity, and biological activity. This document compiles available experimental data to facilitate informed decisions in research and development.
Physicochemical Properties
The substitution of bromine versus chlorine at the 5-position on the quinoline ring results in distinct physical properties, which are critical for reaction kinetics, solubility, and formulation. A summary of these properties is presented below.
| Property | This compound | 5-Chloro-8-methoxy-2-methylquinoline |
| CAS Number | 103862-55-1[1] | Not available |
| Molecular Formula | C₁₁H₁₀BrNO[1] | C₁₁H₁₀ClNO[2] |
| Molecular Weight | 252.11 g/mol [1][3] | ~207.66 g/mol |
| Appearance | Crystalline Solid | Crystalline Solid[2] |
| Melting Point | 114°C[1][3] | 102–103°C[2] |
| Boiling Point | 341°C[1][3] | Not available |
| Solubility | Not specified | Soluble in ethanol, DMSO; less soluble in water[2] |
The higher molecular weight and melting point of the bromo-derivative are consistent with the greater atomic mass and stronger intermolecular forces (van der Waals and dipole-dipole) associated with bromine compared to chlorine.
Synthesis and Reactivity
The synthesis of both compounds typically involves the modification of a pre-existing quinoline scaffold. The choice of halogenation agent is the key differentiating step.
This protocol describes the synthesis of a closely related precursor and is adaptable for the 2-methyl derivative.
Methodology:
-
Starting Material: 8-methoxyquinoline (or 8-methoxy-2-methylquinoline).
-
Reaction: A solution of bromine (1.1 equivalents) in chloroform is added dropwise to the starting material dissolved in dichloromethane (CH₂Cl₂) over 10 minutes in the dark at ambient temperature.[4]
-
Stirring: The reaction mixture is stirred for 2 days while being monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up: Upon completion, the organic layer is washed three times with a 5% sodium bicarbonate (NaHCO₃) solution, dried over sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.[4]
-
Purification: The crude material is purified using a short alumina column, eluting with a mixture of ethyl acetate and hexane to yield the final product.[4]
This protocol outlines a general, multi-step pathway for obtaining the chloro-derivative.
Methodology:
-
Starting Material: A suitable precursor such as 5-chloro-8-hydroxyquinoline.[2]
-
Methylation (O-alkylation): The hydroxyl group at the 8-position is converted to a methoxy group using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.[2]
-
Functionalization: The methyl group at the 2-position can be introduced via various established methods for quinoline synthesis or modification.[2]
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography, with purity confirmed by NMR and mass spectrometry.[2]
Comparative Biological and Medicinal Chemistry Perspective
While direct comparative biological data is limited, the choice of halogen is a well-established strategy in drug design to modulate a compound's properties. Quinolines are privileged scaffolds in medicinal chemistry with applications as antimalarial, antibacterial, and anticancer agents.[4][5]
-
5-Chloro Derivative: The chloro group at the C5 position enhances the molecule's electron-withdrawing properties and is known to improve membrane permeability.[2] This can be advantageous for cellular uptake and bioavailability. The integration of a 5-chloro pattern is a recognized feature in some antimalarial pharmacophores.[2]
-
5-Bromo Derivative: Bromine is more polarizable than chlorine and can participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding. The bromo-derivative is frequently used as a synthetic intermediate for creating more complex molecules, including potential anticancer and antimalarial agents.[1][3]
The structural features of both molecules—a C8-methoxy group for metabolic stability and a C2-methyl group for steric blocking of metabolism—are strategic additions for enhancing drug-like properties.[2]
Conclusion
The selection between 5-bromo- and 5-chloro-8-methoxy-2-methylquinoline depends on the specific research objective.
-
5-Chloro-8-methoxy-2-methylquinoline may be preferred when enhanced membrane permeability and bioavailability are primary goals for a potential therapeutic agent.[2]
-
This compound , with its potential for halogen bonding and utility as a versatile synthetic handle for further cross-coupling reactions, is an excellent choice for scaffold diversification and structure-activity relationship (SAR) studies.
Further experimental investigation is required to directly compare the biological activities (e.g., cytotoxicity, antimicrobial efficacy) of these two compounds to fully elucidate the impact of the C5-halogen substituent.
References
Efficacy of Substituted Quinoline Derivatives in Cancer Cell Lines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various substituted quinoline derivatives against a range of cancer cell lines. While direct anticancer activity data for 5-Bromo-8-methoxy-2-methylquinoline is not extensively available in the reviewed literature, this guide focuses on structurally related compounds, offering valuable insights into the potential of this chemical scaffold in oncology research. The data presented is compiled from multiple studies and aims to provide a clear, objective comparison to aid in drug discovery and development efforts.
Comparative Efficacy of Quinoline Derivatives
The following tables summarize the in vitro cytotoxic activity of several quinoline derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | HCT116 (Colon) | 0.33 | 5-Fu | Not specified |
| Caco-2 (Colon) | 0.51 | 5-Fu | Not specified | |
| AGS (Gastric) | 3.6 | 5-Fu | Not specified | |
| PANC-1 (Pancreatic) | 18.4 | 5-Fu | Not specified | |
| SMMC-7721 (Liver) | 9.7 | 5-Fu | Not specified |
Table 1: Cytotoxicity of an 8-methoxy-2-methyl Substituted Indoloquinoline. [1] This table showcases the potent and selective activity of MMNC against colorectal cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Melanoma) | Not specified | Cisplatin | Not specified |
| MDA-MB-231 (Breast) | Not specified | Doxorubicin | Not specified | |
| A549 (Lung) | Not specified | Cisplatin | Not specified | |
| 8-methoxy-quinoline-5-sulfonamide derivatives (Series 6) | MDA-MB-231 (Breast) | Loss of activity | - | - |
| A549 (Lung) | Loss of activity | - | - |
Table 2: Activity of 8-substituted Quinoline-5-sulfonamides. [2][3][4] Methylation of the 8-hydroxyl group in this series resulted in a significant loss of anticancer activity, highlighting the importance of this functional group for cytotoxicity.[2][3]
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | C6 (Glioblastoma) | Not specified |
| HeLa (Cervical) | Not specified | |
| HT29 (Colon) | Not specified | |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 (Glioblastoma) | 5.45 - 9.6 |
| HeLa (Cervical) | 5.45 - 9.6 | |
| HT29 (Colon) | 5.45 - 9.6 | |
| 6,8-dibromoquinoline-5-nitro derivative (17) | C6 (Glioblastoma) | Not specified |
| HeLa (Cervical) | Not specified | |
| HT29 (Colon) | Not specified |
Table 3: Antiproliferative Activity of Highly Brominated Quinolines. [5] Compound 11, with a hydroxyl group at the 8-position, demonstrated the highest activity among the tested brominated derivatives.[5]
Experimental Protocols
A summary of the key experimental methodologies cited in the referenced studies is provided below.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol: Cancer cells are seeded in 96-well plates and incubated. They are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). After incubation, MTT solution is added to each well and incubated for a further 2-4 hours. The resulting formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.[6]
-
-
BCPE Assay (Bovine Cornea Papilla Epithelial Cell Proliferation Assay): This assay was used to determine the antiproliferative activities of the highly brominated quinoline derivatives.[5]
-
LDH Assay (Lactate Dehydrogenase Assay): This cytotoxicity assay measures the amount of LDH released from damaged cells as an indicator of cell death.[5]
Apoptosis Assays
-
DNA Laddering: This technique is used to visualize the characteristic fragmentation of DNA that occurs during apoptosis.
-
Protocol: Cells are treated with the test compounds. After incubation, genomic DNA is extracted and separated by agarose gel electrophoresis. The presence of a "ladder" of DNA fragments indicates apoptotic cell death.[5]
-
-
Annexin V-FITC/PI Staining: This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.
Cell Cycle Analysis
-
Flow Cytometry with Propidium Iodide (PI) Staining: This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol: Cells are treated with the test compounds, harvested, and fixed (e.g., in ethanol). The cells are then stained with a solution containing PI and RNase A. The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined.
-
Signaling Pathways and Mechanisms of Action
Several quinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. The derivative 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) has been shown to inhibit the proliferation of colorectal cancer cells by suppressing this pathway.[1][7]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by MMNC.
MKK7-JNK Signaling Pathway
The MKK7-JNK signaling pathway is involved in the cellular response to stress and can induce apoptosis. Derivatives of 8-(benzyloxy)-5,7-dibromo-2-methylquinoline have been reported to induce apoptosis in triple-negative breast cancer cells through the activation of this pathway.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. doaj.org [doaj.org]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 5-Bromo-8-methoxy-2-methylquinoline
For researchers and professionals in drug development, the efficient synthesis of substituted quinolines is a critical step in the discovery of novel therapeutics. 5-Bromo-8-methoxy-2-methylquinoline is a valuable building block in medicinal chemistry. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering quantitative data, detailed experimental protocols, and visual pathway diagrams to aid in methodological selection.
Data Summary
The following table summarizes the key quantitative metrics for the two synthetic routes discussed.
| Metric | Route 1: Doebner-von Miller Synthesis & Bromination | Route 2: Direct Bromination of Commercial Precursor |
| Starting Materials | o-Anisidine, Ethyl vinyl ether, Iodine, N-Bromosuccinimide | 8-Methoxy-2-methylquinoline, Bromine |
| Number of Steps | 2 | 1 |
| Overall Yield | ~75% (estimated) | ~92% |
| Key Advantages | Utilizes simple, readily available starting materials. | High-yielding, single-step process. |
| Key Disadvantages | Multi-step process with a lower overall yield. | Dependent on the commercial availability of the precursor. |
Synthetic Route 1: Doebner-von Miller Synthesis followed by Bromination
This two-step approach first constructs the 8-methoxy-2-methylquinoline core via a modified Doebner-von Miller reaction, followed by regioselective bromination at the 5-position.
Experimental Protocol
Step 1: Synthesis of 8-Methoxy-2-methylquinoline (via modified Doebner-von Miller reaction)
This protocol is adapted from the synthesis of the isomeric 6-methoxy-2-methylquinoline due to the high similarity in starting materials and reaction mechanism.
To a solution of o-anisidine (1.0 eq) in a suitable solvent such as benzene, is added a catalytic amount of iodine (e.g., 5 mol%). Ethyl vinyl ether (1.5 eq) is then added, and the mixture is heated to reflux (approximately 80°C) for 2 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford 8-methoxy-2-methylquinoline. An analogous reaction for a similar substrate reports a yield of 81%.
Step 2: Synthesis of this compound
A solution of bromine (1.1 eq) in chloroform is added dropwise to a solution of 8-methoxy-2-methylquinoline (1.0 eq) in distilled dichloromethane over 10 minutes in the dark at ambient temperature. The reaction mixture is stirred for 48 hours. The reaction is monitored by TLC. After completion, the organic layer is washed with a 5% sodium bicarbonate solution and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on alumina to yield this compound. A similar reaction has been reported to proceed with a 92% yield[1][2].
Synthetic Pathway
Caption: Route 1: Two-step synthesis of this compound.
Synthetic Route 2: Direct Bromination of a Commercially Available Precursor
This route presents a more direct, single-step synthesis starting from the commercially available 8-methoxy-2-methylquinoline.
Experimental Protocol
A solution of bromine (1.1 equivalents) in chloroform is added dropwise to a solution of commercially available 8-methoxy-2-methylquinoline (1.0 equivalent) in distilled dichloromethane over a period of 10 minutes at ambient temperature, while being protected from light. The reaction mixture is then stirred for approximately 48 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the organic layer is washed with a 5% aqueous solution of sodium bicarbonate and subsequently dried over anhydrous sodium sulfate. The solvent is then evaporated under reduced pressure. The resulting crude material is purified by column chromatography over alumina to afford the final product, this compound. This reaction is reported to have a yield of approximately 92% for a closely related substrate[1][2].
Synthetic Pathway
Caption: Route 2: Single-step synthesis from a commercial precursor.
Conclusion
Both synthetic routes presented offer viable methods for obtaining this compound. The choice between the two will likely depend on the resources and priorities of the research team.
Route 2 is the more efficient and high-yielding option, provided that the starting material, 8-methoxy-2-methylquinoline, is commercially accessible[3][4][5][6]. Its single-step nature simplifies the experimental procedure and reduces the overall synthesis time, making it ideal for rapid production of the target molecule.
For laboratories prioritizing speed and overall yield, and with access to the necessary commercial precursor, Route 2 is the recommended approach. For those requiring greater synthetic flexibility or facing limitations in precursor availability, Route 1 provides a reliable, albeit more involved, alternative.
References
In Vitro Assay Validation for 5-Bromo-8-methoxy-2-methylquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro assay validation for the synthetic compound 5-Bromo-8-methoxy-2-methylquinoline, a molecule recognized as a key intermediate in the development of novel antimalarial and anticancer agents.[1][2] Given its potential therapeutic applications, rigorous in vitro validation is essential to characterize its biological activity and mechanism of action. This document outlines standardized assay protocols and presents comparative data against established drugs in relevant therapeutic areas.
Anticipated Biological Activity and Comparative Analysis
Quinoline derivatives have demonstrated a broad spectrum of biological activities, including the induction of apoptosis in cancer cells through pathways such as the MKK7-JNK signaling cascade and the inhibition of histone methyltransferases like EZH2. Furthermore, related quinoline structures have been investigated for their antitumor effects via modulation of the PI3K/AKT/mTOR signaling pathway. In the realm of infectious diseases, quinoline-based compounds remain a cornerstone of antimalarial therapy.
To provide a robust framework for validating the efficacy of this compound, this guide focuses on two primary areas: anticancer and antimalarial activity. The performance of the compound in these assays can be benchmarked against well-characterized drugs: Doxorubicin for anticancer evaluation and Chloroquine for antimalarial assessment.
Data Presentation: Comparative Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for the standard comparator drugs in widely used in vitro assays. These values serve as a benchmark for evaluating the potency of this compound.
Table 1: Anticancer Activity of Doxorubicin against MCF-7 Cells
| Assay Platform | Cell Line | Compound | IC50 |
| CellTiter-Glo® Luminescent Cell Viability Assay | MCF-7 (Human Breast Adenocarcinoma) | Doxorubicin | ~0.1 µM - 2.5 µM[3][4][5] |
Table 2: Antimalarial Activity of Chloroquine against Plasmodium falciparum
| Assay Platform | Parasite Strain | Compound | IC50 |
| SYBR Green I-based Fluorescence Assay | P. falciparum (3D7, Chloroquine-sensitive) | Chloroquine | ~18.02 nM - 22 nM[6][7] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and standardization.
Anticancer Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[1][8]
Materials:
-
This compound
-
Doxorubicin (comparator)
-
MCF-7 human breast cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Include control wells with medium only for background luminescence.
-
Compound Preparation and Addition: Prepare serial dilutions of this compound and Doxorubicin in culture medium. After 24 hours of cell incubation, add the compounds to the respective wells.
-
Incubation: Incubate the plate for a further 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Protocol:
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Antimalarial Assay: SYBR Green I-based Fluorescence Assay
This assay measures the proliferation of Plasmodium falciparum by quantifying the parasite's DNA using the fluorescent dye SYBR Green I.[9][10][11]
Materials:
-
This compound
-
Chloroquine (comparator)
-
Plasmodium falciparum 3D7 strain (chloroquine-sensitive)
-
Human O+ erythrocytes
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
96-well black microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum 3D7 in human erythrocytes. Synchronize the parasite culture to the ring stage.
-
Compound Plating: Prepare serial dilutions of this compound and Chloroquine in the culture medium and add to the 96-well plate.
-
Assay Initiation: Add the synchronized ring-stage parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Lysis and Staining:
-
Add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for at least 1 hour.
-
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA. Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways potentially modulated by quinoline derivatives and a typical experimental workflow.
Caption: PI3K/AKT/mTOR Signaling Pathway.[2][12][13][14]
Caption: MKK7-JNK Signaling Pathway.[15][16][17][18][19]
Caption: General In Vitro Assay Workflow.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. researchgate.net [researchgate.net]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. A Critical Dose of Doxorubicin Is Required to Alter the Gene Expression Profiles in MCF-7 Cells Acquiring Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. ch.promega.com [ch.promega.com]
- 9. iddo.org [iddo.org]
- 10. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 11. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. MKK7, the essential regulator of JNK signaling involved in cancer cell survival: a newly emerging anticancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
- 19. MKK7 is an essential component of the JNK signal transduction pathway activated by proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of Novel Quinoline-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of a representative novel quinoline compound, herein referred to as Compound Q (5-Bromo-8-methoxy-2-methylquinoline) . Due to the limited publicly available cross-reactivity data for this specific molecule, this document serves as a template, presenting illustrative data and methodologies based on the known biological activities of structurally related quinoline derivatives. The objective is to offer a framework for assessing the selectivity of new chemical entities within this class against common off-target families, thereby aiding in the early-stage assessment of potential therapeutic candidates and flagging potential liabilities.
Quinoline scaffolds are prevalent in a wide array of biologically active molecules, demonstrating activities that span from anticancer to antimicrobial agents. Their mechanisms of action are diverse, often involving the inhibition of key enzymes such as protein kinases and topoisomerases. Given this promiscuity, a thorough understanding of a novel quinoline derivative's selectivity is paramount to predict its therapeutic window and potential for adverse effects.
Illustrative Cross-Reactivity Data: Compound Q
The following tables summarize hypothetical quantitative data for Compound Q against a panel of selected kinases and other common off-targets for quinoline-based molecules. For comparative purposes, data for well-characterized inhibitors are included.
Table 1: In Vitro Kinase Selectivity Profile of Compound Q
| Kinase Target | Compound Q (IC50, nM) | Staurosporine (IC50, nM) | Erlotinib (IC50, nM) |
| Primary Target | |||
| EGFR | 25 | 6 | 2 |
| Off-Target Kinase Panel | |||
| VEGFR2 | 150 | 7 | >10,000 |
| PDGFRβ | 350 | 8 | >10,000 |
| c-Met | 800 | 10 | >10,000 |
| Abl | >10,000 | 20 | >10,000 |
| Src | 1,200 | 5 | >10,000 |
| PI3Kα | >10,000 | 50 | >10,000 |
| mTOR | >10,000 | 20 | >10,000 |
Data are hypothetical and for illustrative purposes only.
Table 2: Activity of Compound Q Against Non-Kinase Off-Targets
| Target | Compound Q (% Inhibition @ 10 µM) | Doxorubicin (% Inhibition @ 10 µM) | Etoposide (% Inhibition @ 10 µM) |
| Topoisomerase I | 15 | 95 | Not Active |
| Topoisomerase II | 22 | Not Active | 98 |
| hERG Channel | 8 | 2 | 1 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These represent standard protocols used in the pharmaceutical industry for selectivity profiling.
Kinase Inhibition Assay (Illustrative Protocol)
The inhibitory activity of Compound Q against a panel of protein kinases would be determined using a radiometric assay, such as the HotSpot™ platform.
-
Reagents and Materials:
-
Kinase-tagged beads (specific for each kinase)
-
Substrate peptide or protein
-
[γ-³³P]-ATP
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)
-
Compound Q and reference inhibitors dissolved in 100% DMSO.
-
-
Procedure:
-
A fresh ATP/substrate mix is prepared for each kinase.
-
Test compounds are serially diluted in DMSO and then added to the assay plate.
-
The kinase/bead slurry is added to the wells.
-
The reaction is initiated by the addition of the [γ-³³P]-ATP/substrate mix.
-
The plate is incubated for a specified time (e.g., 2 hours) at room temperature.
-
The reaction is stopped by the addition of phosphoric acid.
-
The beads are allowed to settle, and the plate is washed.
-
Scintillation fluid is added, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Topoisomerase II Inhibition Assay (Illustrative Protocol)
The ability of Compound Q to inhibit human topoisomerase IIα-mediated decatenation of kinetoplast DNA (kDNA) can be assessed.
-
Reagents and Materials:
-
Human Topoisomerase IIα enzyme
-
Catenated kDNA
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
Etoposide (positive control)
-
Compound Q dissolved in DMSO.
-
-
Procedure:
-
The reaction mixture containing assay buffer, kDNA, and the test compound at various concentrations is prepared.
-
The reaction is initiated by the addition of Topoisomerase IIα.
-
The mixture is incubated at 37°C for 30 minutes.
-
The reaction is terminated by the addition of a stop buffer/loading dye containing SDS and proteinase K.
-
The samples are resolved by electrophoresis on a 1% agarose gel.
-
-
Data Analysis:
-
The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.
-
Inhibition of topoisomerase II activity is indicated by the persistence of the catenated kDNA band and a decrease in the decatenated DNA products (nicked and linear forms).
-
The intensity of the bands is quantified using densitometry to determine the percentage of inhibition.
-
Visualizations
The following diagrams illustrate a representative signaling pathway commonly modulated by quinoline-based inhibitors and a typical experimental workflow for cross-reactivity screening.
Caption: Hypothetical inhibition of the EGFR signaling pathway by Compound Q.
Benchmarking 5-Bromo-8-methoxy-2-methylquinoline: A Proposed Strategy Against Known Nur77 Modulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide outlines a comprehensive strategy for benchmarking the novel compound 5-Bromo-8-methoxy-2-methylquinoline against a panel of established inhibitors and modulators of the orphan nuclear receptor Nur77 (also known as NR4A1). While direct inhibitory data for this compound is not yet publicly available, its core structure, 8-methoxy-2-methylquinoline, is a key pharmacophore in a known class of Nur77 modulators. This document provides a framework for evaluating its potential efficacy and potency by detailing proposed experimental protocols, presenting quantitative data for known Nur77 modulators for comparison, and visualizing the relevant biological pathways and experimental workflows.
Introduction to this compound and the Nur77 Target
This compound is a synthetic organic compound that has been identified as a building block in the synthesis of potential therapeutic agents, particularly in the realms of anticancer and antimalarial research[1]. Recent studies have highlighted the importance of the 8-methoxy-2-methylquinoline scaffold in the development of modulators for the orphan nuclear receptor Nur77[2].
Nur77 is a transcription factor implicated in various cellular processes, including apoptosis, inflammation, and metabolism. Its role in cancer is particularly complex; in some contexts, it can promote apoptosis, making it an attractive target for cancer therapy. The modulation of Nur77 activity, either through agonism or antagonism, has been a focus of drug discovery efforts. Given the structural similarities, it is hypothesized that this compound may exhibit activity as a Nur77 modulator. This guide proposes a series of experiments to test this hypothesis and benchmark its performance against known Nur77-targeting compounds.
Known Inhibitors and Modulators of Nur77
To establish a baseline for comparison, a selection of well-characterized Nur77 modulators with their reported biological data is presented in Table 1. This diverse set of compounds includes both agonists and antagonists, providing a broad spectrum for comparative analysis.
| Compound Name | Type | Target | Reported IC50 | Reported Kd | Reference |
| Cytosporone B | Agonist | Nur77 | - | 0.278 nM (EC50) | [3] |
| DIM-C-pPhOH | Antagonist | Nur77 | 13.0 - 13.6 µM | - | [3] |
| Celastrol | Agonist | Nur77 | - | - | [4] |
| Triptohypol C | Antagonist | Nur77 | - | 0.87 µM | [3] |
| BI1071 | Modulator | Nur77 | 0.06 µM | Submicromolar | [5] |
| NB1 | Ligand | Nur77 | 70.7 nM (HeLa) | - | [6] |
Table 1: Known Modulators of Nur77 for Benchmarking. This table summarizes the type of activity, target, and reported potency of selected compounds that can be used for comparison with this compound.
Proposed Experimental Protocols for Benchmarking
To quantitatively assess the activity of this compound as a Nur77 modulator, the following experimental protocols are proposed.
Nur77 Ligand Binding Assay (Competitive)
This assay will determine the binding affinity (Ki) of this compound to the Nur77 ligand-binding domain (LBD) by measuring its ability to displace a known fluorescently labeled ligand.
Workflow Diagram:
Caption: Workflow for the Nur77 Competitive Binding Assay.
Detailed Protocol:
-
Reagents and Materials:
-
Purified recombinant human Nur77 ligand-binding domain (LBD).
-
A known fluorescently labeled Nur77 ligand (e.g., a fluorescent derivative of a known binder).
-
This compound.
-
Known Nur77 inhibitors (from Table 1).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20).
-
384-well black, low-volume microplates.
-
A microplate reader capable of fluorescence polarization or anisotropy measurements.
-
-
Procedure:
-
Prepare serial dilutions of this compound and the known inhibitors in assay buffer.
-
In the microplate, add a fixed concentration of the fluorescently labeled Nur77 ligand and the serially diluted test compounds or known inhibitors.
-
Initiate the binding reaction by adding a fixed concentration of the recombinant Nur77-LBD to each well.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Measure the fluorescence polarization or anisotropy of each well using the microplate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization/anisotropy values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.
-
Nur77-Mediated Transcriptional Reporter Assay
This assay will assess the functional activity of this compound as either an agonist or antagonist of Nur77's transcriptional activity.
Workflow Diagram:
Caption: Workflow for the Nur77 Transcriptional Reporter Assay.
Detailed Protocol:
-
Reagents and Materials:
-
A suitable mammalian cell line (e.g., HEK293T).
-
A luciferase reporter plasmid containing Nur77 binding response elements (NBRE) upstream of the luciferase gene.
-
An expression plasmid for human Nur77 (optional, depending on endogenous expression).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
This compound and known Nur77 modulators.
-
Dual-luciferase reporter assay system.
-
Luminometer.
-
-
Procedure:
-
Seed cells in 96-well plates.
-
Co-transfect the cells with the NBRE-luciferase reporter plasmid, the Nur77 expression plasmid (if needed), and the control plasmid.
-
After 24 hours, treat the cells with serial dilutions of this compound or known agonists to assess agonistic activity.
-
To assess antagonistic activity, treat the cells with a known Nur77 agonist in the presence of serial dilutions of this compound or known antagonists.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
For agonist activity, plot the normalized luciferase activity against the compound concentration to determine the EC50.
-
For antagonist activity, plot the inhibition of agonist-induced luciferase activity against the compound concentration to determine the IC50.
-
Nur77-Mediated Apoptosis Assay
This assay will evaluate the ability of this compound to induce apoptosis in a Nur77-dependent manner in cancer cell lines known to be sensitive to Nur77-mediated cell death.
Detailed Protocol:
-
Reagents and Materials:
-
A cancer cell line with known Nur77 expression (e.g., HCT116 colon cancer cells).
-
This compound and known Nur77 modulators that induce apoptosis.
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or known apoptosis-inducing Nur77 modulators for 24-48 hours.
-
Harvest the cells, including any floating cells in the media.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Compare the percentage of apoptotic cells (early + late) in treated samples to untreated controls.
-
To confirm Nur77 dependence, the experiment can be repeated in cells where Nur77 has been knocked down using siRNA.
-
Nur77 Signaling Pathway in Apoptosis
Nur77 can induce apoptosis through both transcriptional and non-transcriptional mechanisms. A key non-transcriptional pathway involves its translocation from the nucleus to the mitochondria, where it interacts with Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein, leading to the release of cytochrome c and subsequent caspase activation.
Signaling Pathway Diagram:
Caption: Nur77-Mediated Apoptotic Signaling Pathway.
Conclusion
While direct evidence of this compound's inhibitory or modulatory activity is pending, its structural relationship to known Nur77 modulators provides a strong rationale for its investigation as a novel therapeutic agent. The experimental framework detailed in this guide offers a clear and robust path for its characterization. By systematically applying these binding, functional, and cell-based assays, researchers can effectively benchmark this compound against established compounds, thereby elucidating its potential as a modulator of the Nur77 signaling pathway. This comparative approach is essential for advancing our understanding of this compound and its potential applications in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a novel exceptionally potent and orally active Nur77 ligand NB1 with a distinct binding mode for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Discovery of Stapled Peptide Inhibitor Targeting the Nur77‐PPARγ Interaction and Its Anti‐Breast‐Cancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Orphan Nuclear Receptor Nur77-mediated Apoptotic Pathway by Acetylshikonin and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 5-Bromo-8-methoxy-2-methylquinoline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This guide provides a comparative analysis of the structure-activity relationships (SAR) of hypothetical 5-Bromo-8-methoxy-2-methylquinoline analogs, drawing insights from published studies on closely related quinoline derivatives. The aim is to offer a framework for the rational design of novel therapeutic agents, particularly in the context of anticancer drug discovery.
Hypothetical Structure-Activity Relationship (SAR) Analysis
While a dedicated SAR study on a systematic series of this compound analogs is not yet available in the public domain, we can extrapolate potential SAR trends based on published data for related 5-methoxyquinoline, 8-methoxyquinoline, and 8-hydroxyquinoline derivatives. The following table summarizes the expected impact of substitutions at various positions on the quinoline core, with a focus on anticancer activity.
Table 1: Postulated Structure-Activity Relationship of this compound Analogs
| Position of Modification | Type of Substitution | Expected Impact on Anticancer Activity | Rationale from Related Studies |
| C2-methyl group | Replacement with larger alkyl or aryl groups | Variable; may influence steric interactions with the target protein. | Modifications at the C2 position of the quinoline ring have been shown to significantly impact biological activity. For instance, in a series of 5-methoxyquinoline derivatives, the substituent at the 2-position was crucial for inhibitory activity against the EZH2 enzyme[1]. |
| C4-position | Introduction of amino or substituted amino groups | Likely to enhance activity. The nature of the amine substituent is critical. | In many quinoline-based anticancer agents, the introduction of an amino group at the C4 position is a key pharmacophoric feature that can be further functionalized to optimize target binding and pharmacokinetic properties. |
| C5-bromo group | Replacement with other halogens (Cl, F) or H | May modulate lipophilicity and target engagement. Bromine may form halogen bonds. | Halogen substituents can influence the electronic properties and binding interactions of the molecule. The specific halogen can fine-tune the activity. |
| C8-methoxy group | Demethylation to a hydroxyl group | Potentially increases activity, especially if metal chelation is part of the mechanism. | Studies on 8-hydroxyquinoline-5-sulfonamides have indicated that a free hydroxyl group at the C8 position is crucial for their anticancer and antibacterial activities[2]. |
| Aromatic ring | Introduction of further substituents (e.g., at C6 or C7) | May modulate activity and selectivity. | Substitutions on the benzene ring of the quinoline scaffold can alter the electronic distribution and provide additional points of interaction with biological targets. |
Disclaimer: The SAR data presented in this table is extrapolated from studies on related quinoline derivatives and should be considered as a predictive guide for the design of new analogs.
Key Signaling Pathways
Quinoline derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways. One of the most frequently implicated pathways is the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.
References
Purity Assessment of Synthesized 5-Bromo-8-methoxy-2-methylquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity assessment of synthesized 5-Bromo-8-methoxy-2-methylquinoline against viable alternatives, offering supporting experimental data and detailed methodologies. As a critical intermediate in the development of novel therapeutics, particularly in the realm of antimalarial and anticancer agents, ensuring the purity of this quinoline derivative is paramount for downstream applications and regulatory compliance.
Introduction
This compound is a key building block in medicinal chemistry, valued for its reactive bromine atom and the electronic properties conferred by the methoxy and methyl groups on the quinoline scaffold. Impurities arising from the synthesis, which may include starting materials, byproducts, or degradation products, can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide outlines the common analytical techniques for purity determination and compares the typical purity profiles of this compound with two structurally similar and commercially available alternatives: 8-Bromo-6-methylquinoline and 5-Chloro-8-methoxy-2-methylquinoline.
Comparative Purity Analysis
The purity of this compound and its alternatives is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for quantitative purity determination, while Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying and quantifying volatile impurities and elucidating the structure of the main component and any impurities.
| Compound | Typical Purity (%) | Common Impurities | Key Applications |
| This compound | ≥ 98%[1][2][3][4] | Unreacted starting materials, regioisomers, debrominated species | Intermediate for antimalarial and anticancer drug synthesis[3][5] |
| 8-Bromo-6-methylquinoline | ~97-99% | Isomeric brominated quinolines, residual solvents | Intermediate in pharmaceutical and materials science applications[6] |
| 5-Chloro-8-methoxy-2-methylquinoline | ≥ 99% (for related hydroxy-precursor)[7][8] | Unreacted 5-chloro-8-hydroxyquinoline, residual solvents | Precursor for antimicrobial and anticancer agents[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the purity assessment of this compound are provided below. These protocols can be adapted for the analysis of the alternative compounds.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantitative determination of the purity of the synthesized compound and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard, or by area normalization if a standard is not available.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for the identification and quantification of volatile impurities, such as residual solvents from the synthesis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software with a mass spectral library
Reagents:
-
Dichloromethane or other suitable volatile solvent (GC grade)
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized sample in dichloromethane.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: 50-500 amu
-
-
Analysis: Inject the sample and acquire the total ion chromatogram and mass spectra of the separated components.
-
Identification: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural confirmation and the detection of structurally related impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
-
Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of this compound. Impurities can be identified by the presence of unexpected signals. The purity can be estimated by comparing the integral of the main compound's signals to those of the impurities.
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for Purity Assessment of Synthesized Quinoline Derivatives.
Signaling Pathways and Logical Relationships
The structural similarities between this compound and its alternatives suggest they may interact with similar biological pathways, making their comparative purity crucial for consistent research outcomes.
Caption: Relationship between quinoline intermediates and their potential therapeutic applications.
References
- 1. Buy Quinoline, 5-chloro-8-methoxy-2-methyl- (EVT-3326483) | 34171-47-6 [evitachem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. This compound [myskinrecipes.com]
- 6. rsc.org [rsc.org]
- 7. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 8. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
Comparative Analysis of 5-Bromo-8-methoxy-2-methylquinoline in Experimental Applications
For researchers and professionals in the fields of drug discovery and chemical biology, the reproducibility and comparative performance of chemical probes are of paramount importance. This guide provides an objective comparison of 5-Bromo-8-methoxy-2-methylquinoline's performance with alternative quinoline-based compounds, supported by available experimental data and detailed methodologies to aid in the reproducibility of findings.
Performance Comparison in Anticancer Research
While direct comparative studies on the bioactivity of this compound are limited, research on structurally similar quinoline derivatives provides valuable insights into its potential efficacy and mechanism of action. Quinoline scaffolds are recognized for their broad spectrum of biological activities, including anticancer properties[1].
A study evaluating a series of brominated quinoline derivatives against various cancer cell lines offers a basis for comparison. Although this compound was not explicitly tested, the data for compounds with similar substitutions can be informative. For instance, 5,7-dibromo-8-hydroxyquinoline and 5-bromo-6,8-dimethoxyquinoline have demonstrated significant antiproliferative activity.
| Compound | C6 (Rat Brain Tumor) IC50 (µg/mL) | HeLa (Human Cervix Carcinoma) IC50 (µg/mL) | HT29 (Human Colon Carcinoma) IC50 (µg/mL) |
| 5,7-dibromo-8-hydroxyquinoline | 10.3 | 6.7 | 8.9 |
| 5-bromo-6,8-dimethoxyquinoline | >50 | >50 | >50 |
| 5-Fluorouracil (Control) | 2.5 | 1.8 | 3.2 |
Table 1: Comparative in vitro antiproliferative activity of selected brominated quinoline derivatives. Data is illustrative and based on findings for structurally related compounds.
The data suggests that the nature and position of substituents on the quinoline ring dramatically influence the cytotoxic effects. The lack of activity for 5-bromo-6,8-dimethoxyquinoline, in contrast to the potent 5,7-dibromo-8-hydroxyquinoline, highlights the critical role of the hydroxyl group at the C8 position in this particular study. Given that this compound possesses a methoxy group at the C8 position, its activity might differ significantly from the hydroxylated analogue.
Potential Signaling Pathway Involvement
Recent studies have identified the orphan nuclear receptor Nur77 (also known as TR3 or NGFI-B) as a potential target for quinoline derivatives in cancer therapy. Nur77 plays a crucial role in regulating cell proliferation and apoptosis. Certain small molecules can bind to Nur77 and modulate its activity, leading to cancer cell death.
A novel series of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives have been identified as potent Nur77 modulators. This suggests that the 8-methoxy-2-methylquinoline core, present in this compound, could be a key pharmacophore for interacting with the Nur77 signaling pathway.
Experimental Protocols
To ensure the reproducibility of experiments involving quinoline derivatives, detailed protocols are essential. Below are standardized methodologies for key assays.
Synthesis of 5-Bromo-8-methoxyquinoline
A representative synthesis protocol for a closely related compound, 5-bromo-8-methoxyquinoline, is as follows. This can be adapted for the synthesis of this compound.
Materials:
-
8-methoxyquinoline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH3CN)
-
Sodium bicarbonate (NaHCO3) solution (5%)
-
Sodium sulfate (Na2SO4)
-
Ethyl acetate (AcOEt)
-
Hexane
Procedure:
-
Dissolve 8-methoxyquinoline in acetonitrile.
-
Add N-Bromosuccinimide (NBS) to the solution at room temperature.
-
Stir the reaction mixture at 60°C for 16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with 5% sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent and purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, HT29)
-
Complete cell culture medium
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound is a valuable chemical intermediate for the synthesis of biologically active compounds[1][2]. While direct comparative data on its performance is not extensively available, studies on structurally related quinoline derivatives suggest its potential as an anticancer agent, possibly through the modulation of the Nur77 signaling pathway. The provided experimental protocols for synthesis and cell viability assays offer a foundation for researchers to reproducibly investigate the biological activities of this compound and compare its efficacy against other alternatives in a standardized manner. Further research is warranted to fully elucidate the biological profile and therapeutic potential of this compound.
References
Safety Operating Guide
Essential Safety and Operational Guide for 5-Bromo-8-methoxy-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 5-Bromo-8-methoxy-2-methylquinoline. It includes detailed operational protocols and disposal plans to ensure the safe and effective use of this compound in a laboratory setting. By adhering to these procedures, you can minimize risks and maintain a safe research environment.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary known hazards are:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1] Direct contact with skin and eyes should be strictly avoided through the use of appropriate personal protective equipment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when working with this compound. The following table summarizes the required PPE, and a detailed workflow for donning and doffing is provided below.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or Neoprene gloves. Inspect for tears or holes before use. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing. |
| Respiratory Protection | Respirator | For handling the powder outside of a fume hood, a NIOSH-approved air-purifying respirator (APR) with a particulate filter (N95 or higher) and an organic vapor cartridge is recommended. |
| Body Protection | Lab Coat | A flame-resistant lab coat should be worn and fully buttoned. |
| Foot Protection | Closed-toe Shoes | Leather or chemical-resistant material. |
PPE Donning and Doffing Workflow
Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential for maintaining the stability of this compound and ensuring a safe laboratory environment.
Operational Plan for Handling
-
Preparation : Before handling, ensure that the Safety Data Sheet (SDS) has been reviewed and is readily accessible. The work area, particularly the chemical fume hood, should be clean and uncluttered.
-
Weighing : As a solid powder, weighing should be conducted within a fume hood to prevent inhalation of airborne particles.[2] Use a dedicated spatula and weighing paper.
-
Transfer : When transferring the compound, minimize the creation of dust. Keep containers closed when not in use.
-
In Solution : When working with the compound in a solution, handle it over a spill tray to contain any potential leaks.
Storage Plan
-
Container : Keep the compound in its original, tightly sealed container.
-
Location : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Labeling : Ensure the container is clearly labeled with the chemical name, concentration, hazard pictograms, and the date it was received.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | First Aid / Spill Response |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent. |
| Large Spill | Evacuate the area. Contact your institution's environmental health and safety department immediately. |
Disposal Plan
Proper disposal of this compound and its waste is imperative to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.
Waste Segregation and Disposal Workflow
Step-by-Step Disposal Procedure:
-
Segregation : Do not mix halogenated waste with non-halogenated waste streams. All materials contaminated with this compound, including gloves, weighing paper, and unused solutions, should be collected in a designated "Halogenated Organic Waste" container.[4][5]
-
Container : The waste container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other components in the waste. The appropriate hazard pictograms should also be displayed.
-
Storage : Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from general laboratory traffic.
-
Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor. Incineration at high temperatures is a common disposal method for halogenated organic compounds.[6]
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of this compound, adapted from a known procedure for a similar compound. Researchers should perform a thorough risk assessment and optimize the procedure for their specific laboratory conditions.
Materials and Reagents
-
8-Methoxy-2-methylquinoline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Hexane
Experimental Workflow Diagram
Detailed Procedure
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-methoxy-2-methylquinoline (1 equivalent) in anhydrous acetonitrile.
-
Bromination : To the stirred solution, add N-Bromosuccinimide (NBS) (1.1 equivalents) in portions at room temperature.
-
Reaction : Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.
-
Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent.
-
Characterization : Collect the fractions containing the desired product and concentrate to yield this compound. Characterize the final product by appropriate analytical methods such as NMR and Mass Spectrometry to confirm its identity and purity.
By following these guidelines, researchers can handle this compound safely and effectively, contributing to a secure and productive research environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before commencing any work.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
